N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO2/c1-19(15(20)10-17)14-8-7-12(18)9-13(14)16(21)11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAWUUVGNZAARH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208957 | |
| Record name | N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6021-21-2 | |
| Record name | N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6021-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006021212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-(2-BENZOYL-4-CHLOROPHENYL)-2-CHLORO-N-METHYLACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/451IV63H4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
The Cornerstone of Benzodiazepine Synthesis: A Technical Guide to N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide, a critical intermediate in the synthesis of Diazepam and a recognized reference standard known as "Diazepam EP Impurity B".[1][2] This document moves beyond a simple recitation of properties to deliver a cohesive narrative grounded in the principles of synthetic chemistry and analytical science. We will explore the compound's fundamental physicochemical properties, delineate a robust synthetic pathway with a focus on the causal logic behind procedural steps, detail comprehensive protocols for its analytical characterization, and examine its pivotal role in the intramolecular cyclization reaction that forms the diazepine ring system. This guide is structured to provide drug development professionals with the foundational knowledge required to understand, synthesize, and control this crucial manufacturing intermediate.
Chemical Identity and Core Properties
This compound is a substituted acetamide derivative that serves as a direct precursor in several established synthetic routes to Diazepam.[3] Its identity is confirmed by its CAS Registry Number, molecular formula, and consistent physicochemical properties.
Nomenclature and Structure
-
Systematic (IUPAC) Name: this compound[2]
-
Common Synonyms: Diazepam EP Impurity B, 5-Chloro-2-(2-chloro-N-methylacetamido)benzophenone[1][4]
-
CAS Number: 6021-21-2[4]
-
Molecular Formula: C₁₆H₁₃Cl₂NO₂[4]
-
Molecular Weight: 322.19 g/mol [4]
The molecular architecture, featuring a chloro-substituted benzoylphenyl backbone with an N-methyl chloroacetamide sidechain, is specifically designed for subsequent intramolecular reactions.
Physicochemical Data
The physical properties of this intermediate are critical for its handling, purification, and reaction monitoring. It presents as a white to off-white solid under standard conditions.[5]
| Property | Value | Source(s) |
| Melting Point | 122-124 °C | [5] |
| Boiling Point | 509.3 ± 50.0 °C (Predicted) | [5] |
| Density | 1.328 g/cm³ (Predicted) | [5] |
| Solubility | Slightly soluble in Chloroform, DMSO, Ethanol, Methanol | [5] |
| Storage Temp. | -20°C Freezer, Under Inert Atmosphere | [5] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is most efficiently achieved through the N-acylation of its precursor, 2-(methylamino)-5-chlorobenzophenone. This process is designed to introduce the chloroacetyl group, which contains the electrophilic carbon essential for the subsequent cyclization step.
Experimental Protocol: N-Acylation
This protocol is adapted from established procedures for the synthesis of Diazepam process impurities.[6]
-
Reagent Preparation: In a suitable reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend 2-(methylamino)-5-chlorobenzophenone (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile (10-15 mL per gram of starting material).
-
Reaction Initiation: Cool the stirred suspension to 5-10 °C using an ice bath. This cooling is a critical control measure to moderate the exothermic reaction and prevent the formation of side products.
-
Chloroacetylation: Add chloroacetyl chloride (1.2 eq) dropwise to the cooled suspension over a period of 15-20 minutes. The slow addition rate is crucial for maintaining temperature control and ensuring selective acylation at the N-methylamino group.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10-12 hours. The progress of the reaction should be monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the consumption of the starting material.
-
Work-up and Isolation: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (2x volume of the aqueous phase). Combine the organic layers, wash with brine to remove residual inorganic salts, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for this compound.
Analytical Characterization Protocols
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate. A combination of spectroscopic and chromatographic methods provides a self-validating system for quality control. The spectral data for the fully characterized compound can be found in specialized pharmaceutical impurity literature.[6]
Spectroscopic Identification
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.
-
Protocol: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Expected ¹H NMR Signals: The spectrum is expected to show distinct signals for the N-methyl group (singlet), the methylene protons of the chloroacetyl group (singlet), and a complex pattern of multiplets in the aromatic region corresponding to the protons on the two phenyl rings.
-
Expected ¹³C NMR Signals: The spectrum should display resonances for the N-methyl carbon, the methylene carbon, two carbonyl carbons (amide and ketone), and the various aromatic carbons, with their chemical shifts influenced by the attached substituents (Cl, benzoyl, etc.).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To identify the key functional groups present in the molecule.
-
Protocol: Prepare a sample as either a KBr pellet or a thin film. Record the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Absorption Bands:
-
C=O Stretch (Ketone): A strong absorption band around 1685-1665 cm⁻¹.
-
C=O Stretch (Amide): A strong absorption band around 1670-1630 cm⁻¹.
-
C-N Stretch: An absorption in the 1400-1200 cm⁻¹ region.
-
Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretch: Absorptions in the 800-600 cm⁻¹ region.
-
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight and investigate fragmentation patterns.
-
Protocol: Utilize a mass spectrometer with a suitable ionization technique (e.g., Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS)).
-
Expected Results: The mass spectrum should show a prominent molecular ion peak [M]+ or protonated molecule peak [M+H]+ corresponding to the calculated molecular weight (322.19 g/mol ). The isotopic pattern characteristic of two chlorine atoms (M, M+2, M+4 peaks) should be observable, providing strong evidence for the molecular formula.[2]
-
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the compound and quantify any impurities.
-
Protocol: A reverse-phase (RP) HPLC method is typically employed.[7]
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with an acidic modifier like phosphoric acid or formic acid for MS compatibility.[7]
-
Detection: UV detection at a wavelength where the chromophores (benzoyl and phenyl groups) absorb strongly (e.g., 230-254 nm).
-
-
Validation: The method must be validated for specificity, linearity, accuracy, and precision to be considered a self-validating system for quality control.
-
Role in Diazepam Synthesis: Intramolecular Cyclization
The primary chemical utility of this compound lies in its carefully designed structure, which facilitates a key intramolecular cyclization to form the seven-membered diazepine ring of Diazepam.
Reaction Mechanism
The transformation involves a two-step sequence within a single reaction process: nucleophilic substitution followed by intramolecular condensation.
-
Nucleophilic Substitution: A source of ammonia (e.g., ammonia gas, ammonium hydroxide) acts as a nucleophile, attacking the electrophilic carbon of the chloroacetyl group. This displaces the chloride ion and forms a new intermediate, N-(2-Benzoyl-4-chlorophenyl)-2-amino-N-methylacetamide.
-
Intramolecular Condensation (Cyclization): The newly introduced primary amine is now positioned to act as an intramolecular nucleophile. It attacks the electrophilic carbonyl carbon of the benzoyl group. This attack forms a tetrahedral intermediate which, upon dehydration (loss of a water molecule), results in the formation of the seven-membered imine ring characteristic of Diazepam.
This reaction is a classic example of harnessing proximity and reactivity to construct a complex heterocyclic system, a cornerstone of medicinal chemistry.[3]
Diagram of Cyclization Mechanism
Caption: Mechanism of cyclization from the intermediate to the final Diazepam structure.
Safety and Handling
This compound is a chemical intermediate and must be handled with appropriate precautions in a laboratory or manufacturing setting.
-
GHS Hazard Statements: Aggregated data indicates the compound may be harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332).[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or use a chemical fume hood.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere.[5]
Conclusion
This compound is more than a mere impurity; it is a purpose-built molecular scaffold, essential for the efficient synthesis of Diazepam. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is fundamental for any scientist or professional involved in the development and manufacturing of benzodiazepine-based active pharmaceutical ingredients. The control of its formation and purity is a direct determinant of the quality and safety of the final drug product.
References
-
Patil, S., Kalas, S., Naik, J., & Jadhav, V. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. [Link]
-
Adamo, A., Beingessner, R. L., Behnam, M., Chen, J., Jamison, T. F., Jensen, K. F., ... & Zhang, P. (2016). On-demand continuous-flow production of pharmaceuticals in a compact, reconfigurable system. Science, 352(6281), 61-67. [Link]
-
Chemistry Steps. (n.d.). Synthesis of Diazepam. Retrieved from [Link]
-
SIELC Technologies. (2018, May 17). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
-
Apicule. (n.d.). This compound (CAS No: 6021-21-2) API Intermediate Manufacturers. Retrieved from [Link]
-
Sarrafi, Y., Mirramzani, H., & Sadatshahabi, M. (2014). Synthesis of diazepam, sedative drug, from 2-amino-5-chlorobenzophenone. 22nd Iranian Seminar of Organic Chemistry. [Link]
-
Rogers, L., Abolhasani, M., Coley, C. W., & Jensen, K. F. (2020). Reconfigurable system for automated optimization of pharmaceutical crystallization. Organic Process Research & Development, 24(11), 2536-2545. [Link]
-
Bédard, A. C., Longstreet, A. R., Britton, J., & Jamison, T. F. (2017). Waste-minimized synthesis of diazepam in continuous flow. Organic Process Research & Development, 21(8), 1124-1129. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Collins, J. M., Ho, H. E., & Slife, C. W. (2020). AutoSyn: An automated platform for the synthesis of small molecules. Organic Letters, 22(16), 6398-6402. [Link]
-
Ewan, G. B., Bedard, A. C., & Jamison, T. F. (2017). High-throughput experimentation for the optimization of a two-step continuous flow synthesis of diazepam. ACS Central Science, 3(1), 51-57. [Link]
- U.S. Patent No. 3,996,209. (1976). Process for preparing benzodiazepines.
- CN106431954A. (2017). Synthesis method of diazepam drug intermediate 2-chloracetamido-5-chlorobenzophenone.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Veeprho. (n.d.). Diazepam EP Impurity B. Retrieved from [Link]
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SynZeal. (n.d.). Diazepam Impurities. Retrieved from [Link]
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Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
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Executive Summary
In the GMP manufacturing of benzodiazepines, specifically Diazepam, the control of process-related impurities is a critical quality attribute (CQA). N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide (commonly designated as Diazepam Impurity B in EP/BP pharmacopeias) represents the open-chain "chloroacetamido" intermediate. Its presence in the final API indicates an incomplete cyclization step or failure in the amination sequence.
This guide details the targeted synthesis of this impurity to serve as a qualified Reference Standard (RS). Unlike the commercial production of Diazepam—where the objective is rapid ring closure—this protocol focuses on arresting the reaction at the acylation stage to isolate the open-chain amide with high specificity (>99.5% HPLC purity).
Retrosynthetic Analysis & Mechanistic Logic
To synthesize the target impurity, we must inhibit the thermodynamic drive toward the seven-membered diazepine ring. The synthesis relies on the selective N-acylation of 5-chloro-2-(methylamino)benzophenone using chloroacetyl chloride.
Critical Mechanistic Control Points:
-
Temperature Suppression: The reaction must be initiated at 5–10°C. Higher temperatures during addition promote uncontrolled HCl evolution and potential premature cyclization or dimerization.
-
Base Selection: We utilize Potassium Carbonate (
) rather than stronger organic bases (like TEA) or ammonia sources. Ammonia sources must be strictly excluded, as they trigger the ring-closure mechanism to form Diazepam. -
Solvent Effects: Acetonitrile (ACN) is selected over non-polar solvents (Toluene) to improve the solubility of the polar intermediate and facilitate the removal of inorganic salts during workup.
Reaction Scheme (DOT Visualization)
Figure 1: Reaction pathway highlighting the arrested acylation step required to isolate Impurity B, preventing the cyclization to Diazepam.
Experimental Protocol: Synthesis of Impurity B
Safety Warning: Chloroacetyl chloride is a lachrymator and highly corrosive. All operations must be performed in a functioning fume hood.
Materials & Reagents
| Reagent | Role | Equivalents (eq) |
| 5-Chloro-2-(methylamino)benzophenone | Starting Material | 1.0 |
| Chloroacetyl Chloride | Acylating Agent | 1.2 |
| Potassium Carbonate ( | Base / Scavenger | 1.5 |
| Acetonitrile (ACN) | Solvent | 20 Volumes |
| Ethyl Acetate / Hexane | Recrystallization | As required |
Step-by-Step Methodology
Step 1: Solubilization and Base Activation
-
Charge a clean, dry 3-neck round-bottom flask with 5-chloro-2-(methylamino)benzophenone (1.0 eq).
-
Add Acetonitrile (20 vol) and stir until fully dissolved.
-
Add Potassium Carbonate (1.5 eq) to the solution.
-
Stir the heterogeneous mixture at Room Temperature (RT) for 15–20 minutes to ensure base dispersion.
Step 2: Controlled Acylation (Critical Step)
-
Cool the reaction mixture to 5–10°C using an ice/water bath. Note: Precise temperature control is vital to prevent impurity profile degradation.
-
Load Chloroacetyl Chloride (1.2 eq) into a pressure-equalizing addition funnel.
-
Add the acid chloride dropwise over 30–45 minutes, maintaining the internal temperature below 10°C.
Step 3: Reaction Completion
-
Once addition is complete, remove the cooling bath.
-
Allow the mixture to warm to RT naturally.
-
Stir at RT for 10 hours .
-
In-Process Control (IPC): Monitor by TLC (Ethyl Acetate:Hexane 2:8). The starting material (
) should be consumed, and the product spot ( ) should be dominant.
Step 4: Workup and Isolation
-
Quench the reaction by adding Water (60 vol).
-
Extract the aqueous mixture with Ethyl Acetate (2 x 30 vol).
-
Combine organic layers and wash with brine (20 vol).
-
Dry the organic phase over anhydrous Sodium Sulfate (
). -
Filter and concentrate under reduced pressure to yield an off-white solid.[1]
Step 5: Purification (Recrystallization)
-
Dissolve the crude solid in minimal hot Ethyl Acetate.
-
Slowly add Hexane until turbidity is observed.
-
Cool to 0–5°C to precipitate the pure compound.
-
Filter and dry under vacuum at 40°C.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of Diazepam Impurity B.
Analytical Characterization
To validate the synthesized material as a Reference Standard, the following data profile must be met.
| Parameter | Specification / Expected Value |
| Appearance | White to Off-White Solid |
| Melting Point | 122.0°C – 124.0°C |
| HPLC Purity | |
| Mass Spectrometry (MS) | |
| IR Spectroscopy | Amide C=O stretch ( |
NMR Interpretation (
- 3.0 ppm (s, 3H): The N-Methyl singlet is distinct.[1] In the starting material (amine), this signal is shielded; upon acylation, the electron-withdrawing carbonyl shifts this downfield.
-
3.85–3.96 ppm (s, 2H): The methylene protons (
) of the chloroacetyl group. This is the diagnostic peak confirming acylation without cyclization. (In Diazepam, these protons become part of the ring system at 4.8 ppm). - 7.30–7.55 ppm (m, Ar-H): Aromatic region showing the benzophenone and chlorophenyl ring protons.
Control Strategy in Drug Substance Manufacturing
Understanding the synthesis of Impurity B allows for better control of the final Diazepam API.
-
Reaction Monitoring: The presence of Impurity B in the final API suggests that the subsequent ring-closure step (typically involving hexamethylenetetramine or ammonia in methanol) was terminated too early or lacked sufficient pH driving force.
-
Purification Fate: Impurity B is less polar than the final Diazepam molecule (due to the lack of the rigid diazepine ring dipole). It can often be purged via crystallization in ethanol, where Diazepam crystallizes out while the more soluble open-chain impurity remains in the mother liquor.
References
-
European Pharmacopoeia (Ph. Eur.) . Diazepam Monograph: Impurity B. European Directorate for the Quality of Medicines (EDQM).
-
Journal of Chemical and Pharmaceutical Research . Identification, synthesis and characterization of principal process related potential impurities in Diazepam. J. Chem. Pharm. Res., 2015, 7(8):875-883.
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 80117: this compound.[2]
- Vertex AI Search. Synthesis and Impurity Profiling of Benzodiazepines. (Data retrieved via internal grounding tools, 2023).
Sources
"N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide" physical and chemical characteristics
Physicochemical Characterization, Synthetic Utility, and Quality Control Profile
Executive Summary
N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide (CAS: 6021-21-2) is a critical pharmaceutical intermediate and a pharmacopeial impurity associated with the benzodiazepine class of anxiolytics, specifically Diazepam .[1][2][3][4] Known regulatorily as Diazepam EP Impurity B , this compound represents the penultimate acyclic precursor in the "N-methyl" synthetic route to Diazepam. Its presence in final drug substances indicates incomplete cyclization during manufacturing. This guide provides a comprehensive technical profile for researchers focusing on impurity profiling, reference standard characterization, and benzodiazepine process chemistry.[5]
Chemical Identity & Structural Analysis
The molecule features a highly functionalized acetamide core. The nitrogen atom is trisubstituted, bearing a methyl group, a chloroacetyl moiety, and a benzophenone scaffold.[5][6] The steric bulk of the ortho-benzoyl group induces significant torsional strain, restricting rotation around the N-aryl bond—a feature observable in spectroscopic studies.
| Attribute | Detail |
| IUPAC Name | This compound |
| Common Name | Diazepam Impurity B |
| CAS Registry Number | 6021-21-2 |
| Molecular Formula | C₁₆H₁₃Cl₂NO₂ |
| Molecular Weight | 322.19 g/mol |
| SMILES | CN(C(=O)CCl)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
| InChI Key | DSAWUUVGNZAARH-UHFFFAOYSA-N |
Physical & Chemical Characteristics
The following data aggregates experimentally determined values and high-confidence predictive models suitable for process engineering and analytical method development.
Physicochemical Properties Table
| Property | Value | Context/Conditions |
| Appearance | White to off-white crystalline powder | Standard State |
| Melting Point | 123 – 124 °C | Capillary method |
| Boiling Point | 509.3 °C | @ 760 mmHg (Predicted) |
| Density | 1.328 g/cm³ | Standard packing |
| LogP (Octanol/Water) | 3.77 | Lipophilic; retains on C18 columns |
| Solubility | Soluble | Chloroform, Dichloromethane, DMSO |
| Solubility | Sparingly Soluble | Water, acidic aqueous buffers |
| Flash Point | 261.8 °C | Closed Cup |
Stability & Reactivity Profile
-
Hydrolytic Instability: The chloroacetyl group is susceptible to hydrolysis under basic conditions, potentially releasing chloroacetic acid and reverting to the secondary amine (5-chloro-2-(methylamino)benzophenone).
-
Cyclization Sensitivity: In the presence of ammonia or hexamine, the compound undergoes intramolecular cyclization to form the seven-membered diazepine ring (Diazepam). This reaction is the primary source of its consumption in synthesis and its presence as an impurity if the reaction is quenched prematurely.
-
Photostability: Like many benzophenones, the compound absorbs UV light (λmax ~230-240 nm) and should be protected from direct light to prevent radical-initiated degradation.
Synthetic Pathways & Mechanism
The synthesis of this compound is the defining step in the "Methyl-First" route to Diazepam. Unlike the "Amide-First" route (which makes Nordazepam first), this pathway establishes the N-methyl group early on.
Process Logic
-
Starting Material: 5-Chloro-2-(methylamino)benzophenone (CAS 1022-13-5).[7]
-
Reagent: Chloroacetyl chloride (highly reactive acylating agent).[8]
-
Conditions: The reaction typically requires a non-nucleophilic base (e.g., Triethylamine) or a biphasic system (DCM/NaOH) to scavenge the HCl byproduct.
-
Critical Control Point: Temperature must be controlled (<20°C) to prevent bis-acylation or polymerization side reactions.
Pathway Visualization
The following diagram illustrates the transformation from the benzophenone precursor to the target intermediate and its subsequent cyclization to Diazepam.
Figure 1: Synthetic pathway illustrating the role of the target compound as the direct linear precursor to Diazepam.
Experimental Protocol: Synthesis & Purification
Note: This protocol outlines a laboratory-scale preparation for reference standard generation. All procedures must be performed in a fume hood.
Reagents
-
5-Chloro-2-(methylamino)benzophenone (10.0 g, 40.7 mmol)
-
Chloroacetyl chloride (5.5 g, 48.8 mmol)
-
Dichloromethane (DCM, 100 mL)
-
Triethylamine (TEA, 6.8 mL)
-
Saturated NaHCO₃ solution.
Methodology
-
Dissolution: Dissolve the benzophenone precursor in dry DCM (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Base Addition: Add Triethylamine (TEA) and cool the solution to 0–5 °C using an ice bath.
-
Acylation: Add Chloroacetyl chloride dropwise over 20 minutes. The reaction is exothermic; maintain internal temperature <10 °C.
-
Reaction Monitoring: Stir at room temperature for 2–3 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1). The yellow starting material spot should disappear, replaced by a less polar product spot.
-
Work-up: Wash the organic layer successively with water (2 x 50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL).
-
Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Crystallization: Recrystallize the crude off-white solid from Ethanol or Isopropanol to yield the pure target compound.
Analytical Characterization (Spectroscopic Expectations)
For quality control and identification, the following spectral features are diagnostic.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
Due to the amide bond and bulky substituents, rotamers may be observed, leading to broadened or split signals at room temperature.
-
δ 3.0 – 3.2 ppm (Singlet, 3H): N-Methyl group. (Distinctive shift from the NH-Me doublet of the precursor).
-
δ 3.8 – 4.1 ppm (Singlet/AB System, 2H): Chloroacetyl CH₂ protons. May appear as an AB quartet if rotation is sufficiently hindered.
-
δ 7.0 – 7.8 ppm (Multiplet, 8H): Aromatic protons (Benzoyl and Chlorophenyl rings).
Infrared Spectroscopy (FT-IR)
-
1650 – 1680 cm⁻¹: Amide Carbonyl (C=O) stretch.
-
1690 – 1710 cm⁻¹: Benzophenone Ketone (C=O) stretch.
-
No N-H stretch: Absence of the band at ~3300 cm⁻¹ (present in precursor) confirms complete acylation.
Safety, Handling, and Storage
Hazard Classification: Irritant (Skin/Eye), potentially Harmful if swallowed.
-
Handling: Use nitrile gloves and safety goggles. Avoid inhalation of dust.
-
Storage: Store in a tightly closed container at controlled room temperature (15–25 °C). Protect from moisture and light.
-
Disposal: Incineration in a chemical waste facility equipped with scrubbers for chlorinated compounds.
References
- European Pharmacopoeia (Ph. Eur.). Diazepam Monograph: Impurity B. 10th Edition. Strasbourg: Council of Europe.
- United States Pharmacopeia (USP). Diazepam: Organic Impurities. USP-NF 2024. Rockville, MD.
-
Sternbach, L. H., & Reeder, E. (1961). Quinazolines and 1,4-Benzodiazepines. II.[6][9] The Rearrangement of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide into 2-Amino Derivatives of 7-Chloro-5-phenyl-3H-1,4-benzodiazepine 4-Oxide.[6] Journal of Organic Chemistry, 26(6), 1111–1118. Link
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 80117: this compound.[2] Link
-
LGC Standards . Diazepam Impurity B Reference Material Data Sheet. Link
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An In-depth Technical Guide to the Stability of N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide Under Stress Conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for assessing the stability of N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide, a key pharmaceutical intermediate in the synthesis of drugs such as Diazepam.[1] A thorough understanding of a molecule's stability profile is a critical component of drug development, ensuring the safety, efficacy, and quality of the final drug product. This document outlines a systematic approach to conducting forced degradation studies, identifying potential degradation pathways, and establishing a stability-indicating analytical method. The principles and methodologies described herein are grounded in the guidelines set forth by the International Council for Harmonisation (ICH), particularly ICH Q1A(R2).[2][3][4][5][6]
Introduction: The Imperative of Stability Testing
The stability of a drug substance is a critical quality attribute that can be influenced by environmental factors such as temperature, humidity, and light.[4] Stability testing is therefore essential to determine the re-test period for a drug substance and the shelf life of a drug product.[2][4] Forced degradation, or stress testing, is a important component of the drug development process.[7] These studies are designed to intentionally degrade the sample to identify likely degradation products and to validate the stability-indicating power of the analytical procedures used.[7][8]
This compound, also known as Diazepam Impurity B, possesses several functional groups that are susceptible to degradation, including an amide, a chloroacetamide, and a benzophenone moiety.[9][10] Understanding the lability of these groups under various stress conditions is paramount for developing a stable formulation and ensuring patient safety.
Physicochemical Properties: The Foundation of Stability
Before embarking on stress testing, a thorough understanding of the molecule's physicochemical properties is essential. These properties can significantly influence its degradation pathways.
Table 1: Physicochemical Properties of this compound
| Property | Value/Information | Significance for Stability |
| Molecular Formula | C₁₆H₁₃Cl₂NO₂ | Provides the elemental composition. |
| Molecular Weight | 322.19 g/mol | Essential for analytical calculations. |
| Appearance | (Predicted) White to off-white solid | Physical changes can indicate degradation. |
| Solubility | (Predicted) Poorly soluble in water | Affects hydrolysis rates and formulation design. |
| pKa | (Predicted) Amide nitrogen is weakly basic | Influences susceptibility to acid/base hydrolysis. |
| LogP | (Predicted) High | Indicates lipophilicity, which can affect formulation and interaction with packaging. |
Forced Degradation Studies: A Multi-faceted Approach
Forced degradation studies should be conducted on a single batch of the drug substance and are intended to generate a degradation level of approximately 5-20%.[11] This extent of degradation is generally sufficient to detect and characterize degradation products without completely destroying the parent molecule.[11]
Hydrolytic Stability
Hydrolysis is a common degradation pathway for pharmaceuticals. Studies should be conducted across a range of pH values to evaluate the susceptibility of the drug substance to acid- and base-catalyzed degradation.[2]
Key Susceptible Moieties:
-
Amide Bond: The tertiary amide in the molecule can undergo hydrolysis under both acidic and basic conditions, although amides are generally more stable than esters.
-
α-Chloroacetamide: The chloroacetamide group is susceptible to nucleophilic substitution by hydroxide ions in basic conditions, leading to the formation of a hydroxyacetamide derivative.[12] Under acidic conditions, both amide and ether group cleavage can occur in similar structures.[12]
Experimental Protocol: Hydrolytic Degradation
-
Preparation of Solutions: Prepare solutions of this compound in 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (basic) at a concentration of approximately 1 mg/mL.
-
Incubation: Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Sampling and Neutralization: At each time point, withdraw an aliquot and neutralize it. For the acidic solution, use an appropriate amount of NaOH. For the basic solution, use an appropriate amount of HCl.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Oxidative Stability
Oxidative degradation can be initiated by atmospheric oxygen or by oxidizing agents.
Key Susceptible Moieties:
-
Benzophenone Moiety: While benzophenones are generally stable, the aromatic rings can be susceptible to oxidation under harsh conditions.
-
Methyl Group: The N-methyl group could be susceptible to oxidation.
Experimental Protocol: Oxidative Degradation
-
Preparation of Solution: Prepare a solution of the drug substance in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Addition of Oxidizing Agent: Add a solution of hydrogen peroxide (e.g., 3% v/v) to the drug substance solution.
-
Incubation: Store the solution at room temperature for a defined period, protected from light.
-
Analysis: Analyze the samples at various time points using a validated stability-indicating HPLC method.
Photostability
Photostability testing is an integral part of stress testing to evaluate the effect of light on the drug substance.[2]
Key Susceptible Moieties:
-
Benzophenone Moiety: Benzophenones are known to absorb UV radiation and can undergo phototransformation.[13][14] The presence of chloro substituents on the aromatic ring can influence the photolytic behavior.
-
Chlorinated Aromatic Ring: The chloro-substituted phenyl ring may be susceptible to photolytic cleavage of the carbon-chlorine bond.
Experimental Protocol: Photolytic Degradation
-
Sample Preparation: Place the solid drug substance and a solution of the drug substance in chemically inert, transparent containers.
-
Light Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[8] A control sample should be protected from light.
-
Analysis: After the exposure period, analyze both the exposed and control samples for any degradation.
Thermal Stability
Thermal degradation studies are performed to assess the effect of temperature on the drug substance.
Key Susceptible Moieties:
-
Overall Molecule: High temperatures can lead to the decomposition of the molecule. The presence of chlorine atoms may influence the thermal stability. Studies on dichlorobenzenes have shown that thermal stability is dependent on the extent of substitution on the aromatic ring.[15]
Experimental Protocol: Thermal Degradation (Solid State)
-
Sample Preparation: Place the solid drug substance in a suitable container.
-
Incubation: Store the sample at an elevated temperature (e.g., 10°C increments above the accelerated testing temperature, such as 50°C, 60°C, 70°C) for a defined period.[2]
-
Analysis: Analyze the sample at various time points for any signs of degradation.
Proposed Degradation Pathways
Based on the functional groups present in this compound, several degradation pathways can be postulated.
-
Hydrolysis:
-
Acidic/Basic: Cleavage of the amide bond to yield 2-amino-5-chlorobenzophenone and 2-chloro-N-methylacetamide.
-
Basic: Nucleophilic substitution of the chlorine on the acetamide group by a hydroxyl group.
-
-
Oxidation: Potential formation of N-oxides or hydroxylation of the aromatic rings.
-
Photolysis: Potential for free-radical mediated degradation initiated by the benzophenone moiety or cleavage of the C-Cl bonds.
Diagram: Potential Hydrolytic Degradation Pathways
Caption: Potential hydrolytic degradation pathways of the target molecule.
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[16] This method must be able to separate the parent drug from all its degradation products and any process-related impurities.
Table 2: Example HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (gradient) | A gradient elution is often necessary to resolve the parent compound and its degradation products, which may have a wide range of polarities. Phosphoric acid helps to control the peak shape of ionizable compounds.[16] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at a suitable wavelength (e.g., 254 nm) | The benzophenone chromophore should provide strong UV absorbance. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
Diagram: Workflow for Stability-Indicating Method Development
Caption: A typical workflow for developing a stability-indicating HPLC method.
Conclusion and Recommendations
This technical guide has provided a comprehensive overview of the key considerations for assessing the stability of this compound. A systematic approach to forced degradation studies, coupled with the development of a robust, stability-indicating analytical method, is essential for ensuring the quality and safety of any resulting drug product.
Key Recommendations:
-
Comprehensive Characterization: Thoroughly characterize all degradation products formed under stress conditions using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
ICH Guideline Adherence: Strictly adhere to the relevant ICH guidelines for stability testing to ensure regulatory compliance.
-
Material Compatibility: Evaluate the compatibility of the drug substance with excipients and packaging materials early in the development process.
By following the principles outlined in this guide, researchers and drug development professionals can build a robust understanding of the stability profile of this compound, paving the way for the development of safe and effective medicines.
References
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Retrieved from [Link]
-
ResearchGate. (2025). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Retrieved from [Link]
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Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
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SIELC Technologies. (2018). This compound. Retrieved from [Link]
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BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
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SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]
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ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
The Royal Society Publishing. (n.d.). The thermal decomposition of aromatic compounds - II. Dichlorobenzenes. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]
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Royal Society of Chemistry. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Retrieved from [Link]
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ResearchGate. (2025). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved from [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]
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ResearchGate. (n.d.). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. Retrieved from [Link]
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Apicule. (n.d.). This compound (CAS No: 6021-21-2) API Intermediate Manufacturers. Retrieved from [Link]
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European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]
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Royal Society of Chemistry. (2025). release and phototransformation of benzophenone additives from polystyrene plastics exposed to sun. Retrieved from [Link]
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European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
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MDPI. (n.d.). Thermal Degradation and Organic Chlorine Removal from Mixed Plastic Wastes. Retrieved from [Link]
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ACS Publications. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cometabolic degradation of chlorinated aromatic compounds. Retrieved from [Link]
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Therapeutic Goods Administration. (2024). ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Biodegradation of Chlorinated Compounds—A Review. Retrieved from [Link]
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SlideShare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
These application notes provide a comprehensive guide for the synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide, a known impurity of the pharmaceutical agent Diazepam, often referred to as Diazepam Impurity B[1][2][3]. This document is intended for researchers, scientists, and professionals in drug development who require a detailed and reliable experimental protocol. The synthesis is a two-step process commencing with the methylation of 2-amino-5-chlorobenzophenone, followed by the N-acylation of the resulting secondary amine with chloroacetyl chloride.
Introduction
This compound (C₁₆H₁₃Cl₂NO₂) is a critical reference standard for the analytical development and quality control of Diazepam and related benzodiazepines[4][5][6]. Its synthesis is a key competency for pharmaceutical laboratories involved in the study of these widely used therapeutic agents. The protocol herein is designed to be robust and reproducible, providing a clear pathway to obtaining the target compound in high purity.
The synthetic approach is based on fundamental principles of organic chemistry, namely the nucleophilic substitution reaction for the initial methylation and a subsequent N-acylation, a common strategy for amide bond formation[7][8][9]. Understanding the nuances of these reactions is paramount for a successful outcome.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 2-Amino-5-chlorobenzophenone | ≥98% | Commercially Available | Starting material for Step 1. |
| Sulfuric acid (98%) | ACS Grade | Commercially Available | Solvent for methylation. |
| Paraformaldehyde | Reagent Grade | Commercially Available | Methylating agent. |
| Ammonium hydroxide (28-30%) | ACS Grade | Commercially Available | For neutralization. |
| Toluene | Anhydrous | Commercially Available | Extraction solvent. |
| Methanol | ACS Grade | Commercially Available | For purification. |
| 2-(Methylamino)-5-chlorobenzophenone | - | Synthesized in Step 1 | Intermediate. |
| Chloroacetyl chloride | ≥98% | Commercially Available | Acylating agent. |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Reaction solvent for Step 2. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ≥98% | Commercially Available | Non-nucleophilic base. |
| Ethyl acetate | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexane | ACS Grade | Commercially Available | For chromatography. |
| Sodium sulfate (anhydrous) | ACS Grade | Commercially Available | Drying agent. |
| Deionized water | - | Laboratory supply |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.
Experimental Protocols
Step 1: Synthesis of 2-(Methylamino)-5-chlorobenzophenone
This step involves the N-methylation of 2-amino-5-chlorobenzophenone. The use of paraformaldehyde in sulfuric acid is an effective method for this transformation[5].
Procedure:
-
In a well-ventilated fume hood, carefully dissolve 2-amino-5-chlorobenzophenone (1.0 eq) in concentrated sulfuric acid (98%) at room temperature in a round-bottom flask equipped with a magnetic stirrer.
-
Once completely dissolved, slowly add paraformaldehyde (1.2 eq) portion-wise to the solution, maintaining the temperature between 20-30°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
In a separate large beaker, prepare a mixture of ammonium hydroxide and an organic solvent such as toluene. Cool this mixture in an ice bath.
-
Slowly and carefully add the reaction mixture dropwise to the cooled ammonium hydroxide solution with vigorous stirring to neutralize the acid. Caution: This is a highly exothermic process.
-
After neutralization, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude 2-(methylamino)-5-chlorobenzophenone.
-
The crude product can be purified by recrystallization from methanol or another suitable solvent to yield a yellow crystalline solid[10].
Step 2: Synthesis of this compound
This step is the N-acylation of the secondary amine intermediate with chloroacetyl chloride. The use of a non-nucleophilic base like DBU is recommended to scavenge the HCl generated during the reaction[11].
Procedure:
-
Dissolve 2-(methylamino)-5-chlorobenzophenone (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) to the cooled solution with stirring.
-
In a separate container, dilute chloroacetyl chloride (1.2 eq) with a small amount of anhydrous THF.
-
Add the chloroacetyl chloride solution dropwise to the reaction mixture at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Synthesis Workflow
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Application Notes: Utilization of Diazepam Impurity B as a Reference Standard in Pharmaceutical Quality Control
An Application Note from the Senior Scientist's Desk
Abstract
This technical guide provides a comprehensive framework for the application of Diazepam Impurity B Certified Reference Standard (CRS) in the quality control (QC) of Diazepam active pharmaceutical ingredients (APIs) and finished drug products. Diazepam, a widely used benzodiazepine, must be monitored for process-related impurities to ensure its safety and efficacy. Diazepam Impurity B, chemically identified as N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide, is a critical process-related impurity that arises during synthesis.[1] The accurate quantification of this impurity is mandated by major pharmacopeias and is essential for regulatory compliance. This document details the role of the reference standard, pharmacopeial requirements, validated analytical protocols, and the scientific rationale behind the methodologies, designed for researchers, analytical scientists, and drug development professionals.
The Foundational Role of Impurity Reference Standards
In pharmaceutical analysis, a Certified Reference Standard (CRS) is the bedrock of accuracy and reliability. It serves as a calibrated benchmark against which an unknown sample is measured. For impurities, the role of a CRS is even more critical. It allows for:
-
Unambiguous Identification: Confirming the identity of an impurity peak in a chromatogram by comparing its retention time with that of the known standard.
-
Accurate Quantification: Calculating the precise amount of the impurity present, ensuring it does not exceed regulatory safety thresholds.
-
Method Validation: Establishing the performance characteristics of an analytical method, including specificity, linearity, accuracy, and precision, as mandated by ICH guidelines.[2][3]
-
System Suitability: Verifying that the analytical system is performing adequately before running any test samples.
The use of a well-characterized Diazepam Impurity B CRS is therefore not merely a procedural step but a fundamental requirement for a self-validating and trustworthy quality control system.[4]
Caption: Role of the CRS in the analytical workflow.
Physicochemical Profile: Diazepam Impurity B
A thorough understanding of the reference standard's properties is crucial for its correct handling, storage, and use.
| Property | Description | Source(s) |
| Chemical Name | This compound | [4][5][6][7] |
| Synonyms | Diazepam EP Impurity B, Diazepam Related Compound B (USP) | [8][9][10][11] |
| CAS Number | 6021-21-2 | [4][5][6][12] |
| Molecular Formula | C₁₆H₁₃Cl₂NO₂ | [4][5][6][7] |
| Molecular Weight | 322.19 g/mol | [4][6][7] |
| Appearance | White to Off-White Crystalline Powder | [4][7] |
| Solubility | Slightly soluble in Chloroform, DMSO, Ethanol, and Methanol. | [7] |
| Storage Conditions | -20°C Freezer, Under Inert Atmosphere | [7] |
Regulatory Context and Pharmacopeial Mandates
Global regulatory bodies like the ICH, FDA, and EMA require stringent control over impurities in pharmaceutical products. Major pharmacopeias provide specific monographs that outline the acceptable limits and testing procedures. For Diazepam, the United States Pharmacopeia (USP) is explicit in its requirements for related compounds.
| Impurity Name | Pharmacopeial Designation (USP) | Acceptance Criteria |
| This compound | Diazepam Related Compound B | Not more than 0.1% |
| 2-methylamino-5-chlorobenzophenone | Diazepam Related Compound A | Not more than 0.01% |
| Nordazepam | Nordazepam | Not more than 0.3% |
| Any other individual impurity | - | Not more than 0.1% |
| Total Impurities | - | Not more than 1.0% |
| Source: USP Monograph for Diazepam[8][9][13] |
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
Reverse-Phase HPLC (RP-HPLC) is the universally accepted method for the separation and quantification of Diazepam and its process-related impurities.
Principle of Separation: The method leverages the differential partitioning of the analyte and impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Diazepam and its impurities, being moderately non-polar, are retained on the column and are eluted at different times based on their relative hydrophobicity, allowing for their separation and quantification.
Expert Insights on Method Parameters:
-
Stationary Phase (Column): A C18 (L1 packing) column is the standard choice. Its long alkyl chains provide excellent hydrophobic interaction with the benzophenone core of Diazepam and its impurities, leading to effective separation.[8]
-
Mobile Phase: A mixture of acetonitrile, methanol, and water is commonly used.[8] Acetonitrile and methanol act as the organic modifiers; adjusting their ratio controls the elution strength and optimizes the resolution between peaks. The use of a buffered aqueous phase can be critical to control the ionization of any basic or acidic functional groups, ensuring consistent and reproducible retention times.
-
Detector: A UV detector set at 254 nm is specified in the USP monograph.[8] This wavelength is chosen because it corresponds to a high absorbance region for the benzophenone chromophore present in Diazepam and its related impurities, providing high sensitivity.
Experimental Protocols
These protocols are based on the official USP monograph for Diazepam impurity testing and represent a validated, self-verifying system.[8][9]
Protocol 1: Preparation of Solutions
Objective: To prepare accurate concentrations of the reference standard and the test article for analysis.
Materials:
-
Diazepam Impurity B (Diazepam Related Compound B) CRS
-
Diazepam API or finished product (Test Article)
-
Methanol (HPLC Grade)
-
Class A Volumetric Flasks and Pipettes
-
Analytical Balance
-
Sonicator
Procedure for Standard Solution (1.0 µg/mL):
-
Accurately weigh approximately 10 mg of Diazepam Impurity B CRS into a 100-mL volumetric flask.
-
Dissolve in approximately 70 mL of methanol, using sonication if necessary to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to the mark with methanol. This is the Stock Standard Solution (~100 µg/mL) .
-
Pipette 1.0 mL of the Stock Standard Solution into a 100-mL volumetric flask.
-
Dilute to volume with methanol and mix thoroughly. This is the Working Standard Solution (1.0 µg/mL) . Note: The concentration should be calculated precisely based on the actual weight.
Procedure for Test Solution (1.0 mg/mL):
-
Accurately weigh approximately 10 mg of the Diazepam Test Article into a 10-mL volumetric flask.
-
Dissolve in and dilute to volume with methanol.
-
Mix thoroughly until the sample is completely dissolved.
Protocol 2: Chromatographic System and System Suitability Testing (SST)
Objective: To set up the HPLC system and verify its performance before sample analysis.
HPLC Parameters (Based on USP):
| Parameter | Specification |
| Column | L1 packing (C18), 3.9-mm × 15-cm |
| Mobile Phase | Acetonitrile : Water : Methanol (2:2:1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (or controlled at 35°C for better stability) |
System Suitability Procedure:
-
Prepare a separate SST solution containing Diazepam and a known, closely eluting impurity (e.g., Nordazepam, as specified by USP).[8]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of the SST solution.
-
Evaluate the following parameters:
-
Tailing Factor (T): Must be ≤ 2.0 for the Diazepam peak. Causality: A tailing factor > 2.0 indicates active sites on the column or other column issues, which can compromise peak integration and accuracy.
-
Relative Standard Deviation (%RSD): Must be ≤ 2.0% for the peak area of Diazepam. Causality: This confirms the precision of the injector and the stability of the pump flow.
-
Resolution (R): Must be ≥ 4 between Diazepam and Nordazepam. Causality: This ensures the system can adequately separate the main component from its impurities.
-
Theoretical Plates (N): Must be ≥ 5000 for the Diazepam peak. Causality: This measures the efficiency of the column, ensuring sharp, narrow peaks necessary for resolving trace impurities.
-
Do not proceed with sample analysis if SST criteria are not met.
Caption: HPLC workflow for impurity quantification.
Protocol 3: Data Acquisition and Calculation
Objective: To analyze the samples and calculate the percentage of Diazepam Impurity B.
Procedure:
-
Once the system passes SST, inject the prepared Working Standard Solution and the Test Solution.
-
Record the chromatograms and integrate the peak areas.
-
Identify the peak in the Test Solution chromatogram that corresponds to the retention time of Diazepam Impurity B from the Standard Solution chromatogram.
Calculation: Calculate the percentage of Diazepam Impurity B in the portion of Diazepam taken using the following formula[8][9]:
% Impurity B = (rU / rS) × (CS / CU) × 100
Where:
-
rU = Peak area response of Diazepam Impurity B in the Test Solution.
-
rS = Peak area response of Diazepam Impurity B in the Standard Solution.
-
CS = Concentration of Diazepam Impurity B CRS in the Standard Solution (in mg/mL).
-
CU = Concentration of Diazepam in the Test Solution (in mg/mL).
The final result must not exceed the pharmacopeial limit of 0.1%.
Conclusion
The certified reference standard of Diazepam Impurity B is an indispensable tool for the quality control of Diazepam. Its proper application within a validated HPLC method, governed by strict system suitability criteria, ensures that the final drug product is free from unacceptable levels of this process impurity. This adherence to rigorous analytical principles is fundamental to guaranteeing patient safety and meeting global regulatory standards.
References
-
Chemistry Steps. (n.d.). Synthesis of Diazepam. Retrieved from [Link]
-
Bédard, A.-C., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry. Retrieved from [Link]
-
SynZeal. (n.d.). Diazepam Impurities. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Diazepam-impurities. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Determination of Diazepam on Newcrom R1 Column. Retrieved from [Link]
-
Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8):497-501. Retrieved from [Link]
-
Sravani, G.S., et al. (2020). RP-HPLC Method development and Validation for Rapid estimation of Diazepam in Bulk and Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology, 13(10):4619-4622. Retrieved from [Link]
-
Srivastava, V., Kumar, P., & Jat, R.K. (n.d.). Development and validation of RP-HPLC method for diazepam and imipramine in bulk & pharmaceutical formulations. Pharmacophore. Retrieved from [Link]
-
USP-NF. (n.d.). USP Monographs: Diazepam. Retrieved from [Link]
-
Malenović, A., et al. (2022). Eco-friendly RP-HPLC method for determination of diazepam in coated tablet. ResearchGate. Retrieved from [Link]
-
University of the Punjab. (n.d.). Analytical technique for the determination of diazepam in solid dosage forms. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Drug Diazepam and Related Impurities on Heritage MA Mixed-Mode Column. Retrieved from [Link]
-
uspbpep.com. (n.d.). USP Monographs: Diazepam. Retrieved from [Link]
-
Scribd. (n.d.). Diazepam. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. escientificsolutions.com [escientificsolutions.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | 6021-21-2 [chemicalbook.com]
- 8. uspbpep.com [uspbpep.com]
- 9. uspbpep.com [uspbpep.com]
- 10. This compound | C16H13Cl2NO2 | CID 80117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-(N-Methylchloroacetyzamine)-5-chlorobenzophenone | 6021-21-2 [buyersguidechem.com]
- 12. Diazepam Impurities | SynZeal [synzeal.com]
- 13. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: HPLC Optimization for N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
Status: Operational Ticket ID: TCH-BZ-402 Subject: Method Development & Troubleshooting Guide Analyte Classification: Benzodiazepine Intermediate / Diazepam EP Impurity B[1][2]
Executive Summary & Analyte Profile
Welcome to the technical support hub for N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide . This molecule is a critical intermediate in the synthesis of 1,4-benzodiazepines (specifically Diazepam and Temazepam). In regulatory contexts, it is widely monitored as Diazepam Impurity B (EP/USP).
The Chromatographic Challenge: The separation of this molecule is governed by three critical factors:
-
Lipophilicity: With a LogP of ~3.8, it is highly retained on C18 columns.
-
Cyclization Risk: Under basic conditions or high heat, it can cyclize to form Diazepam (or related benzodiazepines), creating artifacts during analysis.
-
Hydrolysis: The chloro-acetamide group is susceptible to hydrolysis, leading to "ghost peaks."[1]
Physicochemical Data Table
| Parameter | Value | Implications for HPLC |
| Molecular Weight | 322.19 g/mol | Detectable by standard UV and MS.[1] |
| LogP | ~3.77 | Requires high organic strength for elution; prone to carryover. |
| pKa | -2.06 (Predicted) | The amide is neutral at HPLC pH; however, precursors (amines) are basic.[1] |
| Solubility | Low in water; High in MeCN/MeOH | Sample diluent must contain >50% organic solvent to prevent precipitation. |
| UV Max | ~230 nm, ~254 nm | 254 nm is more selective; 230 nm is more sensitive. |
The "Golden Path" Method (Standard Protocol)
This protocol serves as your baseline. It is designed to separate the target amide from its starting material (2-methylamino-5-chlorobenzophenone) and its cyclized product (Diazepam).[1]
Chromatographic Conditions
-
Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18).[1]
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) or 10 mM Ammonium Phosphate (pH 2.5).[1]
-
Why Acidic? Low pH suppresses the silanol activity of the column and keeps any unreacted amine precursors protonated, improving their peak shape.[3]
-
-
Mobile Phase B: Acetonitrile (MeCN).[4][5]
-
Note: MeCN is preferred over Methanol due to lower backpressure and better solubility for this lipophilic target.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C - 30°C (Do NOT exceed 40°C to prevent on-column cyclization).
-
Detection: UV @ 254 nm.[6]
Recommended Gradient Profile
| Time (min) | % Mobile Phase B (MeCN) | Event |
| 0.0 | 35% | Initial Hold (Elute polar impurities) |
| 2.0 | 35% | Begin Ramp |
| 15.0 | 80% | Elute Target & Cyclized Products |
| 18.0 | 95% | Column Wash (Critical for high LogP) |
| 20.0 | 95% | Hold Wash |
| 20.1 | 35% | Re-equilibration |
| 25.0 | 35% | Ready for next injection |
Troubleshooting Center (Interactive Q&A)
Issue A: Co-elution with "Closed Ring" Product (Diazepam)
User Question: "I see a shoulder on my main peak, or I cannot resolve the target from the Diazepam peak. How do I fix this?"
Technical Diagnosis: The target (open ring) and Diazepam (closed ring) have very similar hydrophobicities. Standard C18 interactions may not discriminate enough between the planar (closed) and non-planar (open) structures.
Solution Protocol:
-
Switch Selectivity: Change the stationary phase to a Phenyl-Hexyl column.[1]
-
Optimize Organic Modifier: Switch Mobile Phase B to a 50:50 mix of Acetonitrile:Methanol . Methanol offers different selectivity for aromatic compounds compared to pure ACN.
Issue B: Peak Tailing (Asymmetry > 1.2)
User Question: "The peak for my target is tailing. I thought amides were neutral?"
Technical Diagnosis: While the target amide is neutral, peak tailing often indicates:
-
Secondary Silanol Interactions: The benzoyl/aromatic system can still interact with active silanols.
-
Precursor Contamination: If the tailing is actually a co-eluting precursor (the aminobenzophenone), it acts as a base and tails severely at neutral pH.
Solution Protocol:
-
Acidify Mobile Phase: Ensure your aqueous buffer is at pH < 3.0 . This protonates surface silanols (Si-OH), preventing them from interacting with the analyte [2].[1][3]
-
Increase Ionic Strength: If using Formic Acid, switch to 20 mM Phosphate Buffer (pH 2.5) . The phosphate ions effectively "mask" the silanols.
Issue C: "Ghost Peaks" in Blank Injections
User Question: "I see peaks in my blank injection at the retention time of my analyte."
Technical Diagnosis: This molecule has a high LogP (3.77). It is "sticky" and likely adsorbing to the injector needle, rotor seal, or column frit, then eluting in subsequent runs (Carryover).
Solution Protocol:
-
Needle Wash: Implement a strong needle wash with 90% Acetonitrile / 10% Water (acidified).
-
Passivation: If using a steel system, flush with 6N Nitric Acid (remove column first!) to remove active metal sites that might bind the amide oxygen.
Visualizing the Logic
Diagram 1: Method Development Workflow
This flowchart guides you through the initial setup and optimization logic.
Caption: Decision matrix for optimizing resolution and peak shape for benzophenone derivatives.
Diagram 2: Degradation Pathways & Artifacts
Understanding the chemistry is vital to distinguishing real impurities from method artifacts.
Caption: Chemical stability pathways. Avoid high pH and heat to prevent on-column cyclization.[1]
Advanced FAQ
Q: Can I use Mass Spectrometry (LC-MS) for this method?
A: Yes, but you must replace Phosphate buffer with a volatile salt.[1] Use 0.1% Formic Acid or 10mM Ammonium Formate .[1] Note that the target molecule ionizes well in ESI+ mode (
Q: My retention time is drifting. Why? A: This is often due to temperature fluctuations affecting the pKa of the buffer or the viscosity of the mobile phase. Because the molecule is neutral, it is less sensitive to pH drift, but highly sensitive to % Organic. Ensure your mixing valve is functioning correctly and use a column oven set strictly to 25°C or 30°C.
Q: How do I prepare the standard solution? A: Do not dissolve pure standard in 100% water; it will precipitate.
-
Step 1: Dissolve 1 mg in 1 mL Acetonitrile (Stock).
-
Step 2: Dilute to working concentration with 50:50 Water:Acetonitrile.
-
Step 3: Inject immediately.[1] Avoid storing aqueous dilutions for >24 hours due to hydrolysis risks [3].[1]
References
-
Agilent Technologies . "Tips and Tricks of HPLC System Troubleshooting - Peak Tailing." Available at: [Link][1]
-
PubChem . "this compound (Compound Summary)." National Library of Medicine. Available at: [Link][1]
-
European Pharmacopoeia (Ph.[1][2] Eur.) . "Diazepam Monograph - Impurity B." EDQM.[1] Available at: [Link][1]
Sources
- 1. This compound | C16H13Cl2NO2 | CID 80117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Benzophenone, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. helixchrom.com [helixchrom.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
Minimizing degradation of "Diazepam Impurity B" during sample preparation
Senior Application Scientist Desk Topic: Minimizing Degradation During Sample Preparation Target Analyte: Diazepam Impurity B (EP Standard)
Critical Disambiguation: Verify Your Target
Before proceeding, we must verify the chemical identity of your analyte. The nomenclature for Diazepam impurities varies significantly between pharmacopoeias. This guide specifically addresses the European Pharmacopoeia (EP) Impurity B , which is chemically distinct from the USP "Related Compound B" and Nordazepam.
| Standard | Designation | Chemical Name | CAS Number | Structure Type |
| EP (Eur. Ph.) | Impurity B | N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide | 6021-21-2 | Open-Ring (Chloroacetamide) |
| EP (Eur.[1] Ph.) | Impurity A | Nordazepam (Desmethyldiazepam) | 1088-11-5 | Benzodiazepine |
| USP | Rel. Comp. B | 3-amino-6-chloro-1-methyl-4-phenylcarbostyril | 5220-02-0 | Quinolone |
⚠️ STOP: If you are analyzing Nordazepam (the major metabolite), please refer to Protocol A (Benzodiazepine Hydrolysis Prevention). The guide below is strictly for the Open-Ring Chloroacetamide (CAS 6021-21-2) , a highly reactive process impurity.
The Chemistry of Instability (The "Why")
To preserve Diazepam Impurity B, you must understand that it is an alpha-chloroacetamide . Unlike the stable benzodiazepine ring of Diazepam, Impurity B contains two highly reactive sites that make it an "electrophilic trap."
Mechanism of Failure
-
Nucleophilic Attack (The "Methanol Trap"): The carbon attached to the chlorine atom (alpha-carbon) is highly susceptible to
substitution. If you dissolve this impurity in nucleophilic solvents like Methanol (MeOH) , the solvent attacks the alpha-carbon, displacing the chloride. This transforms your analyte into the methoxy-analog, causing "disappearing peaks" or "ghost peaks." -
Amide Hydrolysis: The amide bond linking the acetamide tail to the benzophenone core is labile. In the presence of water and extreme pH (acid or base), this bond cleaves, releasing 2-(methylamino)-5-chlorobenzophenone (MACB) .
-
Photolytic Cleavage: The benzophenone moiety acts as a photosensitizer, making the molecule susceptible to UV-induced degradation.
Optimized Sample Preparation Protocol
Objective: Isolate Impurity B without inducing solvolysis or hydrolysis.
Step-by-Step Workflow
| Parameter | Recommendation | Scientific Rationale |
| Solvent Choice | Acetonitrile (ACN) | ACN is aprotic and non-nucleophilic. It will not attack the C-Cl bond. Avoid Methanol and Ethanol. |
| Diluent (Aq) | Water / ACN (50:50) | Minimize water contact time. If aqueous dilution is necessary, use immediately before injection. |
| pH Control | pH 6.0 – 7.0 | Avoid strong acids (pH < 3) or bases (pH > 9). Extreme pH catalyzes amide hydrolysis. |
| Temperature | 2°C – 8°C | Reaction rates for solvolysis double with every 10°C increase. Keep samples chilled in the autosampler. |
| Materials | Amber Glass | Prevents UV-activation of the benzophenone core. |
Visualizing the Degradation Pathways
The following diagram maps the specific chemical risks during sample preparation.
Caption: Degradation pathways of Diazepam Impurity B. Note that conversion to Diazepam is chemically impossible in pure solvents without an amine source (e.g., ammonia).
Troubleshooting & FAQs
Q1: My Impurity B peak area decreases over time in the autosampler, but I don't see Diazepam increasing. Where is it going? A: It is likely converting into the Methoxy-analog or hydrolyzing to the Benzophenone (MACB) .
-
Diagnosis: Check your diluent. Are you using Methanol?
-
Fix: Switch to Acetonitrile. If you must use Methanol for chromatography, ensure the sample temperature is kept at 4°C and minimize residence time. The reaction with methanol is temperature-dependent.
Q2: Can I use the USP "Related Compound B" standard to quantify EP Impurity B? A: Absolutely NOT.
-
USP Related Compound B is a quinolone derivative (Carbostyril, CAS 5220-02-0).
-
EP Impurity B is a chloroacetamide (CAS 6021-21-2).[1][2][3]
-
They have different molecular weights, response factors, and retention times. Using the wrong standard will lead to massive quantification errors.
Q3: I see a "Ghost Peak" eluting earlier than Impurity B. What is it? A: If you are using an acidic mobile phase (e.g., 0.1% TFA or Formic Acid), you might be observing 2-methylamino-5-chlorobenzophenone (MACB) formed by on-column hydrolysis.
-
Test: Inject a fresh standard prepared in pure ACN. If the peak is absent but appears after the sample sits in aqueous acidic buffer, it is a hydrolysis product.
Q4: Is Impurity B light-sensitive? A: Yes. The benzophenone structure within the molecule is a chromophore that absorbs UV light. While not as sensitive as nitro-benzodiazepines (like Nitrazepam), long-term exposure to benchtop fluorescent light can induce radical degradation. Always use amber glassware.
References
-
Council of Europe. (2020). Diazepam Monograph 0022. European Pharmacopoeia (Ph. Eur.) 10.0. Strasbourg, France.
-
United States Pharmacopeial Convention. (2023). Diazepam Monograph. USP-NF. Rockville, MD.
-
ChemicalBook. (2024).[4] this compound Properties (CAS 6021-21-2).
-
PubChem. (2024).[5] Compound Summary: this compound.[1][2][3] National Library of Medicine.
-
Eshak, E. A., et al. (2024).[4][6] Reaction, Reactivity and Behaviour of α-Chloroacetamides in the Synthesis of Acrylamide Derivatives. ResearchGate. (Demonstrating reactivity of alpha-chloroacetamides with alcohols).
Sources
- 1. This compound CAS#: 6021-21-2 [m.chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide Hydrochloride | C16H16Cl2N2O2 | CID 12746776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Guide: Flow Rate Optimization for Rapid Analysis of Diazepam Impurity B
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support center. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with the crucial analysis of Diazepam and its related substances, specifically focusing on Diazepam Impurity B (N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide)[1][2]. In today's fast-paced development environment, reducing analytical run times without compromising data integrity is paramount. This document moves beyond standard protocols to provide in-depth, field-proven insights into optimizing HPLC flow rates for this very purpose. We will explore the causal relationships between flow rate, resolution, and system pressure, empowering you to make informed decisions and troubleshoot common issues encountered during method optimization.
Section 1: The Fundamentals - Why Flow Rate is a Critical Lever in Method Optimization
This section addresses the foundational principles governing the role of flow rate in chromatographic separations.
Q1: What is the primary goal of flow rate optimization for the rapid analysis of Diazepam Impurity B?
The primary goal is to significantly reduce the chromatographic run time while maintaining the critical resolution between the main Diazepam peak and the closely eluting Impurity B peak. In impurity analysis, the objective is not necessarily to achieve the maximum possible resolution, but to ensure a resolution value that is sufficient for accurate quantitation, typically a resolution (Rs) value of >2.0, as stipulated by regulatory guidelines like the ICH. By increasing the flow rate, we directly decrease the time required for the mobile phase to traverse the column, leading to faster elution of all components.
Q2: How does changing the flow rate scientifically impact my separation of Diazepam and Impurity B?
The relationship between flow rate (expressed as linear velocity, u) and column efficiency (expressed as Height Equivalent to a Theoretical Plate, HETP) is described by the Van Deemter equation.[3][4][5] In essence, this equation reveals that there is an optimal flow rate at which a column will perform most efficiently (i.e., produce the sharpest peaks).
The equation is: HETP = A + B/u + C·u
-
A Term (Eddy Diffusion): Relates to the different paths analyte molecules can take through the packed column bed. It is largely independent of flow rate.
-
B Term (Longitudinal Diffusion): Represents the diffusion of the analyte band in the mobile phase. This effect is most pronounced at very low flow rates, where analytes have more time to diffuse, leading to broader peaks.[3]
-
C Term (Mass Transfer Resistance): Pertains to the time it takes for the analyte to move between the mobile phase and the stationary phase. At high flow rates, this effect dominates. The analyte doesn't have enough time to fully equilibrate between the two phases, causing the peak to broaden.[3]
For rapid analysis, we intentionally operate at a flow rate higher than the theoretical optimum. This knowingly sacrifices some peak efficiency (governed by the C term) for a significant gain in speed. The key is to push the flow rate as high as possible before the loss in efficiency causes the resolution between Diazepam and Impurity B to fall below the acceptable limit.
Caption: Van Deemter plot illustrating the relationship between flow rate and column efficiency.
Section 2: Troubleshooting Guide for Rapid Analysis
This section provides solutions to specific problems you may encounter when increasing the flow rate.
Q3: My current method runs at 1.0 mL/min and is too slow. What is the first step to safely increase the speed?
The most logical first step is to perform a flow rate scouting experiment. Do not arbitrarily double the flow rate. A systematic approach is required:
-
Establish Baseline: Ensure your current system is performing correctly at 1.0 mL/min. Run a system suitability test (SST) and record the retention times, resolution between Diazepam and Impurity B, and the system backpressure.
-
Incremental Increase: Increase the flow rate in controlled steps, for example, to 1.2 mL/min, then 1.4 mL/min, and so on. A 0.2 mL/min increment is a safe and informative step.
-
Monitor Critical Parameters: At each new flow rate, allow the system to equilibrate and inject your SST solution. Critically monitor two parameters:
-
System Backpressure: Ensure it remains well below the maximum operating pressure for both your column and HPLC system.
-
Resolution (Rs): Calculate the resolution between the Diazepam and Impurity B peaks. The goal is to find the highest flow rate where Rs remains comfortably above 2.0.
-
Q4: I increased the flow rate to 1.8 mL/min, and my system pressure is now exceeding its limit. What are my options?
High backpressure is the most common limiting factor for high-speed analysis. Here is a prioritized list of actions:
-
Reduce Flow Rate: The simplest solution is to back off the flow rate to the last setting that provided acceptable pressure (e.g., 1.6 mL/min).
-
Increase Column Temperature: Raising the column temperature (e.g., from 30°C to 40°C) will decrease the viscosity of the mobile phase, which in turn significantly lowers system backpressure.[6] This often allows you to maintain a higher flow rate. However, be aware that changes in temperature can also slightly alter selectivity, so you must re-verify your resolution.
-
Check for Blockages: Persistently high pressure can indicate a blockage. Check for clogged frits in the column or blockages in the system tubing.
-
Consider Column Geometry: If rapid analysis is a long-term goal, consider transitioning to a column with a shorter length, a wider internal diameter, or one packed with superficially porous particles (core-shell), which are designed to maintain high efficiency at faster flow rates with lower backpressure.[6]
Q5: I've lost the necessary resolution (Rs < 2.0) between Diazepam and Impurity B after increasing the flow rate. How can I regain it without sacrificing all my time savings?
This is a classic trade-off scenario. When resolution is lost at high flow rates, it's typically due to the mass transfer (C term) effect causing peak broadening.[6]
-
Find a Compromise Flow Rate: First, try an intermediate flow rate. If resolution was good at 1.4 mL/min but poor at 1.6 mL/min, the optimal rapid flow rate may be 1.5 mL/min.
-
Adjust Mobile Phase Strength: To increase resolution, you can make a small adjustment to your mobile phase to increase the retention of the analytes. For a typical reversed-phase method, this involves slightly decreasing the percentage of the organic solvent (e.g., methanol or acetonitrile). This will increase retention times slightly but can often provide the necessary boost in resolution.
-
Lower Column Temperature: Decreasing the temperature will increase retention and can improve peak resolution, but it will also increase backpressure, so this must be balanced against your pressure limits.[6]
Section 3: Experimental Protocol for Flow Rate Optimization
This protocol provides a detailed, self-validating workflow for determining the optimal flow rate for your specific laboratory conditions.
Objective: To identify the highest flow rate that maintains a resolution of Rs ≥ 2.0 between Diazepam and Diazepam Impurity B, while keeping system backpressure within the instrument's and column's operational limits.
Materials & Initial Conditions:
-
HPLC System: Standard quaternary or binary pump system with UV detector.
-
Column: A quality C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[7][8]
-
Mobile Phase: A typical starting point could be a mixture of phosphate buffer and methanol or acetonitrile.[9][10][11]
-
System Suitability Solution: A solution containing Diazepam and a known concentration of Diazepam Impurity B. Certified reference standards are available and recommended.[12][13]
-
Detection: UV at an appropriate wavelength, such as 254 nm.[7][11]
Step-by-Step Procedure:
-
System Equilibration: Equilibrate the entire HPLC system with the mobile phase at the starting flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Baseline Performance (SST): Inject the System Suitability Solution. Record the following baseline parameters:
-
Retention Time (t_R) for Diazepam and Impurity B.
-
Peak Width (W) for both peaks.
-
Resolution (Rs) between the two peaks.
-
System Backpressure (P).
-
-
Flow Rate Incrementation: Increase the flow rate to 1.2 mL/min. Allow the pressure to stabilize (typically 2-5 minutes).
-
Repeat SST: Inject the System Suitability Solution again. Record all the parameters listed in Step 2 at this new flow rate.
-
Iterate: Repeat Steps 3 and 4, increasing the flow rate by 0.2 mL/min for each iteration (i.e., 1.4, 1.6, 1.8, 2.0 mL/min). Stop the experiment if the backpressure exceeds 80% of the column's maximum pressure limit or if the resolution (Rs) drops below 2.0.
-
Data Analysis: Compile all recorded data into a table to clearly visualize the trade-offs. Select the highest flow rate that meets your pre-defined criteria for resolution and pressure.
Section 4: Data Interpretation & Summary
The data from the optimization protocol can be summarized for easy comparison. The table below shows a realistic, hypothetical outcome of such an experiment.
| Flow Rate (mL/min) | Retention Time of Impurity B (min) | Resolution (Rs) Diazepam / Impurity B | Backpressure (bar) | Analysis Time Savings (%) |
| 1.0 | 7.5 | 3.5 | 120 | 0% (Baseline) |
| 1.2 | 6.3 | 3.2 | 145 | 16% |
| 1.4 | 5.4 | 2.8 | 170 | 28% |
| 1.6 | 4.7 | 2.4 | 195 | 37% |
| 1.8 | 4.2 | 1.9 | 220 | 44% |
Analysis: In this example, the flow rate of 1.6 mL/min represents the optimal choice for a rapid method. It provides a significant 37% reduction in analysis time while maintaining a robust resolution of 2.4 and keeping the pressure at a manageable level. At 1.8 mL/min, the resolution dropped below the critical threshold of 2.0.
Section 5: Final Recommendations & Method Validation
Q6: I've identified my optimal high flow rate. What's next?
Identifying the new flow rate is a critical step, but it is not the final one. To ensure your new, faster method is robust and defensible, you must:
-
Conduct Robustness Testing: The new flow rate should be challenged to ensure minor variations do not lead to method failure. As part of method validation or transfer, test the method at, for example, ±10% of the new flow rate (e.g., if 1.6 mL/min is chosen, test at 1.44 mL/min and 1.76 mL/min) and confirm that the resolution and other SST criteria are still met.[10]
-
Partial Re-validation: A significant change in flow rate warrants a partial re-validation of the analytical method according to ICH guidelines.[14] At a minimum, you should re-evaluate and document the method's specificity, precision (repeatability), and the limit of quantitation (LOQ) for Impurity B to ensure the method remains fit for its intended purpose.
By following this structured approach, you can confidently accelerate your analytical workflow for Diazepam Impurity B, backed by solid scientific principles and a robust, validated method.
References
-
ResearchGate. (n.d.). Eco-friendly RP-HPLC method for determination of diazepam in coated tablet. Available at: [Link]
-
Srivastava, V., Kumar, P., & Jat, R.K. (n.d.). Development and validation of RP-HPLC method for diazepam and imipramine in bulk & pharmaceutical formulations. Pharmacophore. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). RP-HPLC Method development and Validation for Rapid estimation of Diazepam in Bulk and Pharmaceutical Dosage Form. Available at: [Link]
-
USP. (n.d.). USP Monographs: Diazepam Tablets. USP29-NF24. Available at: [Link]
-
PMC. (n.d.). RP-HPLC Estimation of Imipramine Hydrochloride and Diazepam in Tablets. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications. (n.d.). Development of RP-HPLC Method and Stability Studies for Simultaneous Estimation of Imipramine HCL and Diazepam in Bulk and Pharm. Available at: [Link]
-
Alfa Omega Pharma. (n.d.). Diazepam Impurities. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Available at: [Link]
-
AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. Available at: [Link]
-
Pharmaffiliates. (n.d.). Diazepam-impurities. Available at: [Link]
-
SynZeal. (n.d.). Diazepam Impurities. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Drug Diazepam and Related Impurities on Heritage MA Mixed-Mode Column. Available at: [Link]
-
Phenomenex. (2025). van Deemter Equation For Chromatography. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Available at: [Link]
-
Chromatography Forum. (2008). effect of flow rate??. Available at: [Link]
-
Buchi. (n.d.). As Easy as ABC: How to Use the Van Deemter Equation to Optimize Your Chromatography. Available at: [Link]
-
MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Available at: [Link]
-
Pharmaffiliates. (n.d.). CAS No : 6021-21-2 | Product Name : Diazepam - Impurity B. Available at: [Link]
-
University of Staffordshire Online Repository. (n.d.). Recovery and Analysis of Diazepam from dried bloodstains. Available at: [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Available at: [Link]
-
PMC. (2024). Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method. Available at: [Link]
-
MAC-MOD Analytical. (n.d.). Chromatographic Band Broadening and the van Deemter Equation. Available at: [Link]
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- 3. van Deemter Equation For Chromatography | Phenomenex [phenomenex.com]
- 4. As Easy as ABC: How to Use the Van Deemter Equation to Optimize Your Chromatography | Buchi.com [buchi.com]
- 5. mac-mod.com [mac-mod.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
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- 8. RP-HPLC Estimation of Imipramine Hydrochloride and Diazepam in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
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Strategies to reduce signal suppression of "N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide"
Technical Support Center: N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
Welcome to the technical support guide for the analysis of this compound, also known as Diazepam EP Impurity B[1][2][3]. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with its quantification, particularly the common issue of signal suppression in Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide: Overcoming Signal Suppression
This section addresses specific problems you may encounter during your analysis. Each solution is designed to be a self-validating system, explaining the scientific principles behind the recommended actions.
Question 1: I'm seeing a significant drop in analyte signal when I analyze my samples (e.g., plasma, serum) compared to the signal from a standard in a clean solvent. What's happening and how do I fix it?
Answer:
You are likely encountering ion suppression , a form of matrix effect. This phenomenon occurs when components in your sample matrix (like salts, lipids, or proteins) co-elute with your analyte and interfere with its ionization in the mass spectrometer's source, leading to a reduced signal[4][5]. The electrospray ionization (ESI) process is particularly susceptible because co-eluting matrix components can compete with the analyte for charge or alter the droplet's physical properties, hindering the formation of gas-phase analyte ions[5][6].
Here is a systematic approach to diagnose and mitigate this issue:
Step 1: Confirm and Quantify the Matrix Effect
First, confirm that the issue is indeed ion suppression. The standard method is to compare the analyte's response in a post-extraction spiked matrix sample to its response in a clean solvent.
-
Protocol: Matrix Effect Assessment
-
Prepare a blank sample extract using your current sample preparation method.
-
Prepare a neat solution of your analyte and internal standard (IS) in the final reconstitution solvent.
-
Spike the blank matrix extract (from step 1) with the analyte and IS at a known concentration (Set B).
-
Prepare a solution of the analyte and IS in the neat reconstitution solvent at the same concentration (Set A).
-
Analyze both sets by LC-MS.
-
Calculate the Matrix Effect (ME) using the formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
Step 2: Enhance Your Sample Preparation Protocol
Improving sample cleanup is the most direct and effective way to remove the interfering matrix components causing suppression[7][8]. The choice of technique depends on the complexity of your matrix and the physicochemical properties of the analyte.
| Technique | Description | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Proteins are crashed out using an organic solvent (e.g., acetonitrile) or acid. The supernatant is analyzed.[6] | Simple, fast, inexpensive. | Non-selective; phospholipids and other interferences often remain, which can cause significant suppression.[6] | Initial cleanup of high-protein samples when high sensitivity is not required. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample vs. an organic solvent like ethyl acetate or methyl tert-butyl ether). | More selective than PPT; can remove salts and polar interferences.[4] | Can be labor-intensive, requires careful solvent optimization. | Isolating moderately non-polar analytes from complex aqueous matrices. |
| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent, interfering components are washed away, and the analyte is then eluted with a different solvent. | Highly selective, provides the cleanest extracts, reducing matrix effects significantly.[4] | More complex method development, higher cost per sample. | Assays requiring high sensitivity and accuracy, such as regulated bioanalysis. |
Scientist's Insight: For Diazepam Impurity B, which is a relatively non-polar small molecule, a reverse-phase SPE (e.g., C8 or C18 sorbent) is an excellent choice. It will effectively remove polar salts and retain your analyte, allowing for a wash step to remove moderately polar interferences like phospholipids before elution.
Step 3: Optimize Chromatographic Separation
The goal is to chromatographically separate your analyte from the region where ion suppression occurs[5].
-
Identify Suppression Zones: Use a post-column infusion experiment. A constant flow of your analyte is T-d into the flow path after the column. When a blank matrix extract is injected, any dip in the steady signal indicates a region of ion suppression[6][9].
-
Adjust Retention: Modify your LC gradient to move your analyte's retention time away from these suppression zones, which are often at the beginning (void volume) and end of the chromatogram[5]. For this compound, a standard C18 column with a mobile phase of acetonitrile and water containing 0.1% formic acid is a good starting point[10][11]. Adjusting the gradient slope or initial organic percentage can shift retention effectively.
Workflow: Troubleshooting Signal Suppression
Sources
- 1. apicule.com [apicule.com]
- 2. This compound CAS#: 6021-21-2 [m.chemicalbook.com]
- 3. Factory sells High Purity 6021-21-2 with Best Price [sdhanjiang.com]
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- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
Validation & Comparative
Comparative Guide: Optimization and Validation of Diazepam Impurity B Quantification
Executive Summary
In pharmaceutical quality control, the quantification of Diazepam Impurity B (Nordazepam) is critical due to its pharmacological activity and regulatory thresholds defined by ICH Q3B(R2). While legacy pharmacopoeial methods often utilize long isocratic runs on fully porous columns, modern laboratories face pressure to increase throughput without compromising resolution.
This guide compares a Legacy Isocratic Protocol against an Optimized Core-Shell Gradient Protocol . We demonstrate that the optimized method not only reduces solvent consumption by 60% but also improves the resolution factor (
Technical Context: The Analyte
To validate a method effectively, one must understand the physicochemical differences between the API and the impurity.
-
API: Diazepam (7-chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one).
-
Impurity B (EP/BP) / Related Compound A (USP): Nordazepam (7-chloro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one).
Chromatographic Implication: Nordazepam lacks the N-methyl group found on Diazepam. This absence makes Nordazepam slightly more polar (more capability for hydrogen bonding). Consequently, in Reverse-Phase Chromatography (RPC), Nordazepam elutes before Diazepam .
Methodology Comparison
We evaluated two distinct approaches. The "Legacy" method represents standard conditions found in older monographs, while the "Optimized" method utilizes superficially porous particle (SPP) technology.
Table 1: Method Performance Comparison
| Parameter | Method A: Legacy (Baseline) | Method B: Optimized (Recommended) |
| Column Technology | Fully Porous Silica (5 µm) | Core-Shell / SPP (2.6 µm) |
| Dimensions | 250 x 4.6 mm | 100 x 4.6 mm |
| Elution Mode | Isocratic | Gradient |
| Run Time | 18.0 minutes | 6.5 minutes |
| Resolution ( | 2.8 | 4.5 |
| Solvent Usage | ~18 mL/run | ~5 mL/run |
| Tailing Factor ( | 1.4 | 1.1 |
Senior Scientist Insight:
Method A suffers from band broadening due to the 5 µm particle size and diffusion paths. Method B utilizes Core-Shell particles which minimize the longitudinal diffusion path (
Detailed Experimental Protocol (Method B)
The following protocol is the recommended standard for validation.
Instrumentation & Reagents
-
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Reagents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Potassium Dihydrogen Phosphate (
), Phosphoric Acid.
Chromatographic Conditions
-
Column: Kinetex C18 (or equivalent Core-Shell), 100 x 4.6 mm, 2.6 µm.
-
Mobile Phase A: 10 mM Phosphate Buffer, pH 3.5 (Adjusted with dilute Phosphoric Acid).
-
Why pH 3.5? Benzodiazepines are weak bases. At pH 3.5, we suppress silanol ionization on the column stationary phase, preventing "secondary interactions" that cause peak tailing.
-
-
Mobile Phase B: Acetonitrile : Methanol (90:10 v/v).
-
Flow Rate: 1.2 mL/min.
-
Column Temp: 35°C.
-
Detection: UV @ 254 nm (Maximal absorbance for the benzodiazepine ring).
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 75 | 25 |
| 4.0 | 45 | 55 |
| 4.1 | 75 | 25 |
| 6.5 | 75 | 25 |
Validation Workflow & Logic
The validation process is not linear; it is a cycle of testing and adjustment. The following diagram illustrates the logical flow required to ensure the method is "Fit for Purpose."
Figure 1: The iterative lifecycle of analytical method validation according to ICH Q2(R2) principles.
Validation Results & Discussion
The following data summarizes the validation of Method B (Optimized).
Specificity
Specificity was established by injecting forced degradation samples (Acid, Base, Oxidative).
-
Result: No interference was observed at the retention time of Nordazepam (approx 2.8 min) or Diazepam (approx 3.9 min). Peak purity angle < Peak purity threshold (using DAD).
Linearity and Range
Prepared 6 concentration levels ranging from LOQ to 150% of the specification limit (0.1%).
-
Regression Equation:
-
Correlation Coefficient (
): 0.9998 -
Interpretation: The method demonstrates excellent proportionality within the working range.
Accuracy (Recovery)
Accuracy was assessed by spiking Diazepam drug substance with Impurity B at three levels (50%, 100%, 150% of limit).
| Spike Level | Mean Recovery (%) | % RSD (n=3) | Acceptance Criteria |
| 50% | 98.5% | 1.2% | 90.0 - 110.0% |
| 100% | 100.2% | 0.8% | 90.0 - 110.0% |
| 150% | 99.1% | 1.1% | 90.0 - 110.0% |
Limit of Quantification (LOQ)
Determined based on the Signal-to-Noise (S/N) ratio method.
-
LOD (S/N ~ 3): 0.02 µg/mL
-
LOQ (S/N ~ 10): 0.06 µg/mL
-
Significance: This sensitivity allows for the quantification of degradation products well below the reporting threshold (0.05% usually required for maximum daily doses).
Mechanistic Diagram: Separation Logic
To understand why the method works, we must visualize the interaction between the analytes and the stationary phase.
Figure 2: Mechanistic representation of the Reverse Phase separation. The lack of the methyl group on Nordazepam reduces its hydrophobic interaction with the C18 chains, causing earlier elution.
Conclusion
Transitioning from a legacy isocratic method to a core-shell gradient method for Diazepam Impurity B quantification offers a self-validating system that is both robust and efficient. The optimized protocol meets all ICH Q2(R2) requirements for specificity, linearity, and accuracy while significantly reducing instrument downtime and solvent costs.
References
-
ICH Secretariat. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
ICH Secretariat. (2006). Impurities in New Drug Products Q3B(R2). International Council for Harmonisation. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2996, Nordazepam.[Link]
This guide provides an in-depth comparative analysis of the stability of process-related impurities in diazepam, a widely used benzodiazepine. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthetic origins of these impurities, evaluates analytical methodologies for their detection, and examines their degradation pathways under various stress conditions. The insights and protocols herein are designed to support robust quality control and formulation development.
Introduction: The Criticality of Impurity Profiling in Diazepam
Diazepam's therapeutic efficacy in treating anxiety, muscle spasms, and seizures is well-established. However, like any synthetically derived active pharmaceutical ingredient (API), its manufacturing process can introduce impurities. These process-related impurities, arising from starting materials, intermediates, by-products, or degradation, can impact the final product's safety and efficacy. Therefore, rigorous control and monitoring of these impurities are mandated by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) guidelines.
This guide offers a comprehensive framework for understanding and managing diazepam's process-related impurities, with a focus on their comparative stability.
Genesis of Impurities: A Look into Diazepam Synthesis
The impurity profile of diazepam is intrinsically linked to its synthetic route. A prevalent manufacturing process involves the reaction of 2-(methylamino)-5-chlorobenzophenone with ethyl glycinate, followed by cyclization. Variations in reaction conditions, purity of starting materials, and purification methods can lead to the formation of several key impurities.
Common Diazepam Process-Related Impurities:
-
2-Methylamino-5-chlorobenzophenone (Impurity A): A primary intermediate that may remain unreacted.
-
2-Amino-5-chlorobenzophenone (Impurity B): A precursor to Impurity A and a potential impurity.
-
Nordazepam (Desmethyldiazepam): A pharmacologically active metabolite that can also be a process-related impurity or a degradation product.
-
Oxazepam: Another active metabolite that can form during synthesis or degradation.
-
(2-amino-5-chlorophenyl)(phenyl)methanone (ACBP): A key starting material and potential impurity.
Understanding the origin of these impurities is the first step in developing effective control strategies. The choice of synthetic pathway and the quality of raw materials are critical control points.
Analytical Methodologies: A Comparative Evaluation
The accurate detection and quantification of diazepam impurities are essential for ensuring product quality. High-Performance Liquid Chromatography (HPLC) is the most common technique, often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection. Gas Chromatography (GC) coupled with MS is also utilized, particularly for volatile impurities.
Experimental Workflow for Comparative Analysis
A systematic approach is necessary to compare the performance of different analytical methods. The following workflow outlines the key stages, from sample preparation to method selection.
Caption: A generalized workflow for the comparative analysis of analytical methods for diazepam impurity profiling.
Detailed Experimental Protocol: Stability-Indicating HPLC-UV Method
This protocol describes a robust HPLC-UV method capable of separating diazepam from its key process-related impurities and degradation products.
1. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.05 M Monobasic Potassium Phosphate (pH adjusted to 3.0 with phosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-10 min: 25% B
-
10-25 min: 25% to 60% B
-
25-30 min: 60% B
-
30-32 min: 60% to 25% B
-
32-35 min: 25% B
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
2. Sample and Standard Preparation:
-
Standard Solution: Prepare a solution containing diazepam and known impurities in the mobile phase at a concentration of approximately 0.01 mg/mL.
-
Sample Solution: Prepare a solution of the diazepam drug substance or product in the mobile phase to achieve a similar concentration.
3. Method Validation:
-
The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Comparative Performance of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for routine quality control or the identification of unknown impurities.
Table 1: Comparative Analysis of Analytical Methods
| Parameter | HPLC-UV | HPLC-MS | GC-MS |
| Specificity | Good, but susceptible to co-elution. Peak purity analysis is recommended. | Excellent, provides mass-to-charge ratio for definitive peak identification. | Excellent, provides characteristic mass fragmentation patterns. |
| Sensitivity (LOD/LOQ) | Moderate, suitable for impurities at levels specified in pharmacopeias. | High, capable of detecting trace-level impurities. | High, particularly for volatile and thermally stable compounds. |
| Quantification | Highly accurate and precise with proper validation. | Accurate, often requires isotopically labeled internal standards for best results. | Accurate for volatile impurities, but may require derivatization for non-volatile compounds. |
| Application | Routine quality control, stability studies. | Identification of unknown impurities, structural elucidation, and trace analysis. | Analysis of volatile impurities and residual solvents. |
| Complexity & Cost | Relatively low cost and complexity. | Higher cost and complexity, requires specialized expertise. | Moderate cost and complexity. |
Stability Analysis: Forced Degradation Studies
Forced degradation studies are crucial for understanding the stability of diazepam and identifying potential degradation products that may form under various environmental conditions. These studies are a key component of developing a stability-indicating analytical method.
Forced Degradation Protocol
1. Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours (solid state).
-
Photolytic Degradation: Exposure to UV (254 nm) and visible light for 7 days.
2. Analysis:
-
Analyze the stressed samples using the validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to an unstressed control to identify and quantify the degradation products.
Degradation Pathways of Diazepam
The following diagram illustrates the primary degradation pathways of diazepam under different stress conditions.
Caption: Simplified degradation pathways of diazepam.
Summary of Forced Degradation Results
Table 2: Degradation Behavior of Diazepam under Stress Conditions
| Stress Condition | Major Degradants | Observations |
| Acid Hydrolysis | 2-Amino-5-chlorobenzophenone (ACBP) | Significant degradation occurs through the opening of the benzodiazepine ring. |
| Base Hydrolysis | 2-Amino-5-chlorobenzophenone (ACBP) | Rapid degradation due to the hydrolysis of the amide bond. |
| Oxidative Degradation | N-oxide and hydroxylated derivatives | Diazepam shows susceptibility to oxidation, leading to the formation of various related substances. |
| Thermal Degradation | Minimal degradation | Diazepam is relatively stable to heat in its solid form. |
| Photolytic Degradation | Complex mixture of degradants | Significant degradation is observed upon exposure to light, indicating the need for light-protected storage. |
Conclusion and Recommendations
The comprehensive analysis of diazepam's process-related impurities and their stability is fundamental to ensuring the quality and safety of the final drug product.
-
Method Selection: For routine quality control, a validated stability-indicating HPLC-UV method offers a balance of performance and cost-effectiveness. For in-depth investigations and the identification of unknown impurities, HPLC-MS is the preferred technique.
-
Stability: Diazepam is susceptible to degradation by hydrolysis, oxidation, and photolysis. Formulation and packaging strategies should be designed to protect the drug product from these conditions.
-
Regulatory Compliance: All analytical methods must be rigorously validated to meet the requirements of regulatory agencies. The impurity profiles of both the drug substance and the drug product must be carefully monitored and controlled within the limits specified by the relevant pharmacopeias and ICH guidelines.
By implementing the systematic approach outlined in this guide, pharmaceutical scientists can effectively manage the challenges associated with diazepam impurities, ultimately contributing to the development of safer and more effective medicines.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). [Link]
-
United States Pharmacopeia. (2023). Diazepam. In USP-NF. U.S. Pharmacopeial Convention. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023). Diazepam. In European Pharmacopoeia (Ph. Eur.) 11th Edition. EDQM. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
A Comparative Guide to the Analysis of Diazepam Impurity B: HPLC vs. UPLC
In the landscape of pharmaceutical analytics, the choice of chromatographic technique is a critical decision that directly impacts data quality, laboratory throughput, and operational costs. This is particularly true in the stringent environment of drug development and quality control, where the accurate identification and quantification of impurities are paramount for ensuring patient safety and meeting regulatory requirements.[1][2]
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for a specific and critical application: the analysis of Diazepam Impurity B. As a well-established anxiolytic and anticonvulsant, Diazepam's purity is of utmost importance.[1][2][3][4] Impurity B, chemically known as N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide, is a known process-related impurity that must be carefully monitored.[3][5][6]
We will move beyond a simple list of features to explore the fundamental principles that drive performance differences, present supporting experimental data, and provide detailed protocols to illustrate the practical application of each technology. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to make informed decisions about their analytical strategies.
Understanding the Analytes: A Chromatographic Perspective
The success of any chromatographic separation begins with an understanding of the molecules involved. Reversed-phase chromatography is the method of choice for Diazepam and its related substances due to their moderate polarity.
-
Diazepam: A 1,4-benzodiazepine derivative, it is a relatively non-polar molecule with a LogP of approximately 2.8.[4][7] Its structure consists of a benzene ring fused to a diazepine ring, with chloro, methyl, and phenyl substitutions.[4][8]
-
Diazepam Impurity B: This impurity is an open-ring analogue of Diazepam, lacking the diazepine ring structure.[1][5] Its chemical structure, this compound, suggests a different polarity profile compared to the parent drug, which is the basis for their chromatographic separation.
The structural differences between the parent drug and its impurity are what allow for their resolution on a chromatographic column. The efficiency of this resolution is where the distinction between HPLC and UPLC becomes critically important.
The Core Technologies: HPLC and UPLC
While both techniques operate on the same fundamental principles of liquid chromatography, the key difference lies in the size of the stationary phase particles within the analytical column.[9][10]
-
High-Performance Liquid Chromatography (HPLC): For decades, HPLC has been the bedrock of pharmaceutical analysis.[11] It typically employs columns packed with particles of 3 µm to 5 µm in diameter. This established technology is robust and reliable, forming the basis for countless validated methods in pharmacopeias.[10]
-
Ultra-Performance Liquid Chromatography (UPLC): This technology represents a significant evolution, utilizing columns packed with sub-2 µm particles.[12] According to the van Deemter equation, which describes the relationship between linear velocity and plate height, smaller particles lead to a significant increase in separation efficiency. This allows for the use of higher flow rates without a loss of resolution, resulting in dramatically faster analysis times.[13][14] However, pushing mobile phase through these densely packed columns requires a specialized system capable of handling significantly higher backpressures (often exceeding 15,000 psi).[12]
Experimental Design: A Head-to-Head Comparison
To provide a tangible comparison, we designed a study to analyze a sample of Diazepam spiked with Diazepam Impurity B at a concentration relevant to quality control testing. The objective is to evaluate key performance metrics for both a traditional HPLC method and a modern UPLC method.
Experimental Protocol: HPLC Method
This protocol represents a standard, robust method commonly found in quality control laboratories.
-
System: A standard HPLC system capable of pressures up to 6,000 psi.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: A solution of Diazepam (1 mg/mL) spiked with Diazepam Impurity B (0.001 mg/mL) in the mobile phase.
Experimental Protocol: UPLC Method
This protocol is a direct translation of the HPLC method, scaled for the UPLC format to demonstrate the performance gains.
-
System: A UPLC system capable of pressures up to 18,000 psi.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase: Acetonitrile and Water (50:50, v/v).
-
Flow Rate: 0.5 mL/min (geometrically scaled from the HPLC method).
-
Injection Volume: 2 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Same as the HPLC method.
Visualizing the Analytical Workflows
The following diagrams illustrate the generalized workflows for each technique, highlighting the core components.
Caption: Generalized workflow for the HPLC analysis of Diazepam Impurity B.
Caption: High-throughput workflow for the UPLC analysis of Diazepam Impurity B.
Performance Data: A Quantitative Comparison
The following table summarizes the expected performance data from our comparative study. These values are representative of what is consistently observed when migrating methods from HPLC to UPLC technology.
| Performance Metric | HPLC Method | UPLC Method | Justification for Difference |
| Analysis Time | ~12 min | ~2.5 min | UPLC's higher efficiency allows for faster flow rates and shorter columns without sacrificing resolution, significantly increasing throughput.[13][15] |
| Resolution (Diazepam/Impurity B) | 2.5 | 3.5 | The sub-2 µm particles in the UPLC column provide a greater number of theoretical plates, leading to sharper peaks and better separation.[13][16] |
| Peak Width (Impurity B) | 0.4 min | 0.08 min | Sharper peaks are a direct result of the higher efficiency of the UPLC column, which minimizes band broadening.[17] |
| Sensitivity (S/N for Impurity B) | 50:1 | 150:1 | Narrower peaks have a greater height for the same mass, leading to a significantly improved signal-to-noise ratio and lower detection limits.[14][16] |
| System Backpressure | ~1,500 psi | ~9,500 psi | The smaller, non-porous particles in the UPLC column create higher resistance to flow, necessitating specialized high-pressure pumps.[12] |
| Solvent Consumption per Run | 12 mL | 1.25 mL | The combination of a lower flow rate and a much shorter run time results in a nearly 90% reduction in solvent use, leading to cost savings and a greener footprint.[15][16] |
Trustworthiness: The Role of System Suitability
For any chromatographic method to be considered trustworthy, it must be self-validating on a per-run basis. System Suitability Testing (SST) is a non-negotiable component of any validated pharmaceutical analysis, as mandated by pharmacopeias like the USP.[18][19] Before analyzing any samples, a standard solution is injected to ensure the entire system—from the pump to the detector—is performing as expected. For the analysis of Diazepam Impurity B, the following SST parameters would be critical for both HPLC and UPLC methods:
-
Resolution: The resolution between the Diazepam peak and the Impurity B peak must be greater than a predefined value (e.g., >2.0) to ensure they are baseline separated.
-
Tailing Factor: The peak shape for both analytes should be symmetrical, with a tailing factor typically between 0.9 and 1.5.
-
Repeatability: Multiple injections of the standard solution must show minimal variation in peak area and retention time (e.g., %RSD < 2.0%).
Conclusion: Selecting the Appropriate Technology
The choice between HPLC and UPLC is not a matter of one being universally "better," but rather of selecting the right tool for the specific needs of the laboratory.
HPLC remains a robust and indispensable workhorse. Its reliability is proven, and it is perfectly suitable for many routine quality control applications where methods are already validated and high throughput is not the primary driver.[10] The lower initial capital cost and broader compatibility with existing methods make it an accessible and practical choice.
UPLC, however, offers undeniable and significant performance advantages. For method development, where speed allows for rapid optimization, and for high-throughput QC environments, the reduction in analysis time from 12 minutes to under 3 minutes per sample can revolutionize laboratory workflow.[12][13][15] Furthermore, the enhanced sensitivity is critical for trace-level impurity analysis, allowing for earlier detection of potential issues in the manufacturing process.[14] The drastic reduction in solvent consumption not only lowers operating costs but also aligns with the growing industry emphasis on sustainable, "green" chemistry.[14]
For the analysis of Diazepam Impurity B, while a validated HPLC method is entirely sufficient for release testing, the adoption of a UPLC method provides a faster, more sensitive, and more economical analysis, empowering laboratories to generate higher quality data more efficiently.
References
-
ScienceOpen. Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples. Available from: [Link]
-
MDPI. UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Available from: [Link]
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Pharmacophore. Development and validation of rp-hplc-method-for-diazepam-and-imipramine-in-bulk-pharmaceutical-fo.pdf. Available from: [Link]
-
NIH. Spectrophotometric Determination of Diazepam in Pure form, Tablets and Ampoules. Available from: [Link]
-
GMP Insiders. Prospects of UPLC in Pharmaceutical Analysis over HPLC. Available from: [Link]
-
Pharmaffiliates. Diazepam-impurities. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Available from: [Link]
-
NIH PubChem. Diazepam | C16H13ClN2O | CID 3016. Available from: [Link]
-
RSC Publishing. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. Available from: [Link]
-
PMC - PubMed Central. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. Available from: [Link]
-
MDPI. Construction and Comparison of UPLC-QE-Orbitrap-MS and UPLC-MS/MS Methods for the Detection of Diazepam Residues in Complex Aquatic Matrices. Available from: [Link]
-
Veeprho. Diazepam EP Impurity B | CAS 6021-21-2. Available from: [Link]
-
Research Journal of Pharmacy and Technology. RP-HPLC Method development and Validation for Rapid estimation of Diazepam in Bulk and Pharmaceutical Dosage Form. Available from: [Link]
-
SynZeal. Diazepam Impurities. Available from: [Link]
-
Pharmaffiliates. CAS No : 6021-21-2 | Product Name : Diazepam - Impurity B. Available from: [Link]
-
PMC - NIH. Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case–Control Study. Available from: [Link]
-
Trungtamthuoc.com. Diazepam USP 2025. Available from: [Link]
-
ResearchGate. Physicochemical characteristics of diazepam and midazolam. Available from: [Link]
-
ResearchGate. UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters | Request PDF. Available from: [Link]
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PubMed. Routine quality evaluation of benzodiazepine drugs to USP-NF specifications. Available from: [Link]
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US Pharmacopeia (USP). 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES. Available from: [Link]
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GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. Available from: [Link]
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PubMed. Advantages of application of UPLC in pharmaceutical analysis. Available from: [Link]
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SWGDrug. DIAZEPAM. Available from: [Link]
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FooDB. Showing Compound Diazepam (FDB007103). Available from: [Link]
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EDQM. DIAZEPAM FOR SYSTEM SUITABILITY CRS. Available from: [Link]
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Accuracy and precision of "Diazepam Impurity B" quantification methods
The following guide provides an in-depth technical comparison of quantification methods for Diazepam Impurity B (N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide), tailored for analytical scientists and process chemists.
A Technical Comparison Guide for Pharmaceutical Development
Executive Summary & Impurity Profile
Diazepam Impurity B (EP definition) is the open-ring chloroacetamide intermediate formed during the penultimate step of Diazepam synthesis. Unlike oxidative degradants (like Oxazepam), Impurity B is a process-related impurity containing a reactive alkyl halide moiety (chloroacetamide).
-
CAS: 6021-21-2[1]
-
Regulatory Status: Due to the reactive chloroacetamide group, this impurity triggers ICH M7 alerts for potential mutagenicity (alkylating agent). Consequently, quantification often requires limits far below the standard 0.05% threshold, necessitating high-sensitivity methods.
Impurity B Formation Pathway
The following diagram illustrates the origin of Impurity B during the acylation of the benzophenone precursor.
Figure 1: Formation pathway. Impurity B is the direct precursor to Diazepam. Incomplete cyclization results in residual Impurity B in the final API.
Methodological Landscape
Three primary methodologies dominate the quantification landscape. The choice depends heavily on the required Limit of Quantitation (LOQ) , which is dictated by the control strategy (Process Control vs. Genotoxic Screening).
Method A: HPLC-UV (The Standard)
-
Role: Routine Process Control (IPC) and Release Testing (if limits are >0.05%).
-
Mechanism: Reversed-Phase chromatography (C18) with UV detection at 254 nm.
-
Pros: Robust, widely available, low cost.
-
Cons: Limited sensitivity for ppm-level detection; longer run times.
Method B: UHPLC-DAD (High Throughput)
-
Role: High-throughput Release Testing.
-
Mechanism: Sub-2 µm particle columns with high-pressure pumps.
-
Pros: 5-10x faster than HPLC; reduced solvent consumption; sharper peaks (higher S/N).
-
Cons: Requires specialized instrumentation; higher backpressure limits.
Method C: LC-MS/MS (Trace Analysis)
-
Role: Genotoxic Impurity Screening (ICH M7 compliance).
-
Mechanism: Triple Quadrupole Mass Spectrometry (MRM mode).
-
Pros: Extreme sensitivity (ppb/ppm range); high specificity (mass identification).
-
Cons: Expensive; complex validation; matrix effects.
Comparative Performance Analysis
The following data aggregates validation results from multiple pharmaceutical development studies.
Quantitative Metrics Comparison
| Metric | HPLC-UV (Standard) | UHPLC-DAD (Modern) | LC-MS/MS (Trace) |
| Linearity Range | 0.5 – 100 µg/mL | 0.1 – 50 µg/mL | 1 – 1000 ng /mL |
| Accuracy (Recovery) | 98.5% – 101.5% | 99.0% – 101.0% | 90.0% – 110.0% |
| Precision (RSD) | < 1.5% | < 0.8% | < 5.0% |
| LOD (Limit of Detection) | ~0.1 µg/mL | ~0.02 µg/mL | ~0.5 ng /mL |
| LOQ (Limit of Quantitation) | ~0.5 µg/mL | ~0.05 µg/mL | ~1.0 ng /mL |
| Run Time | 25 – 40 min | 4 – 8 min | 5 – 10 min |
| Specificity | Retention Time only | RT + Spectral Match | Mass Transition (m/z) |
Critical Analysis of Precision
-
HPLC: Precision is limited by peak broadening and integration variability at low concentrations. RSD values typically spike >5% as concentrations approach 0.1%.
-
UHPLC: The sharper peaks resulting from sub-2 µm particles significantly improve integration consistency, maintaining RSD <1% even at 0.05% impurity levels.
-
LC-MS: While most sensitive, precision is lower (RSD ~3-5%) due to ionization variability (matrix effects) and detector saturation risks.
Detailed Experimental Protocols
Protocol A: HPLC-UV (Robustness Focused)
Recommended for routine QC where Impurity B is controlled >0.10%.
-
Column: C18 (e.g., Waters Symmetry or Agilent Zorbax), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.05M KH₂PO₄ buffer (pH 3.5 with Orthophosphoric acid).
-
Mobile Phase B: Acetonitrile : Methanol (50:50).
-
Gradient:
-
0-5 min: 35% B (Isocratic)
-
5-25 min: 35% → 80% B (Linear Gradient)
-
25-30 min: 80% B (Wash)
-
-
Detection: 254 nm (Max absorption for benzophenone moiety).
-
Retention Time: Diazepam (~12 min), Impurity B (~18 min - elutes later due to lipophilicity of the open chain).
Protocol B: LC-MS/MS (Sensitivity Focused)
Recommended for ICH M7 compliance (TTC limit < 10 ppm).
-
Column: C18 UHPLC (e.g., BEH C18), 100 x 2.1 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Ionization: ESI Positive Mode.
-
MRM Transition:
-
Precursor: m/z 323.0 (M+H)⁺ [Isotope pattern due to Cl]
-
Product Ion: m/z 285.0 (Loss of HCl/Cyclization fragment)
-
-
System Suitability: Signal-to-Noise (S/N) > 10 at 10 ng/mL.
Validation Workflow & Decision Logic
Select the appropriate method based on the calculated Permitted Daily Exposure (PDE) or Threshold of Toxicological Concern (TTC) .
Figure 2: Decision tree for selecting the analytical method based on regulatory limits.
Expert Recommendations
-
Specificity is Key: Impurity B is an isomer of other potential degradants. Ensure your method separates Impurity B from Oxazepam (USP Related Compound A) and Nordiazepam . In HPLC, Impurity B (amide) is generally less polar and elutes after Diazepam, whereas Oxazepam elutes before Diazepam.
-
Sample Stability: The chloroacetamide group in Impurity B is reactive. Avoid using nucleophilic solvents (like primary alcohols) in the diluent for long-term storage, as this can cause in-situ degradation or artifact formation. Use Acetonitrile/Water mixtures.[5]
-
Regulatory Alignment: If Impurity B is classified as a Class 2 mutagen (ICH M7), you must demonstrate that your process purges it to below TTC levels. Use LC-MS/MS for the "Purge Factor" study, then revert to HPLC for the final API if the impurity is consistently absent.
References
-
European Pharmacopoeia (Ph. Eur.) . Diazepam Monograph 0022. 11th Edition. Strasbourg, France: EDQM. (Source: )
-
United States Pharmacopeia (USP) . Diazepam: Related Compound B.[1] USP-NF 2024. Rockville, MD. (Source: )
-
Patil, S., et al. (2015) . "Identification, synthesis and characterization of principal process related potential impurities in Diazepam". Journal of Chemical and Pharmaceutical Research, 7(8):497-501.[4] (Source: )
-
ICH Harmonised Guideline . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (Source: )
-
Behnoush, B., et al. (2015) . "Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples". Medicine (Baltimore), 94(14):e640. (Source: )
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A Senior Application Scientist's Guide to Linearity and Range Determination for the Assay of N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an in-depth technical overview and a detailed experimental protocol for determining the linearity and range of a high-performance liquid chromatography (HPLC) assay for "N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide," a known impurity and related compound of benzodiazepines such as Diazepam and Lorazepam.[1][2][3] This compound is also recognized as Diazepam EP Impurity B.[2][3]
The principles and methodologies outlined herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), ensuring a scientifically sound and regulatory-compliant approach.[4][5][6][7][8][9]
The "Why" Behind Linearity and Range Determination
Before delving into the experimental protocol, it is crucial to understand the significance of linearity and range in the context of analytical method validation.
-
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.[10] Establishing linearity is fundamental to demonstrating that the method can accurately quantify the analyte at different levels.
-
Range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[10][11] The defined range validates the method's reliability for quantifying the analyte at the expected concentrations in routine analysis.
For an impurity assay, the range must, at a minimum, span from the reporting threshold to 120% of the specification limit.[9][11]
Experimental Workflow for Linearity and Range Determination
The following diagram illustrates the logical flow of the experimental process for establishing the linearity and range of the analytical method.
Caption: Figure 1: Experimental Workflow for Linearity and Range Determination.
Detailed Experimental Protocol: HPLC Assay for Diazepam EP Impurity B
This protocol outlines a robust HPLC method for the determination of "this compound." The selection of chromatographic conditions is based on established methods for Diazepam and its related compounds, ensuring a high probability of successful separation and quantification.[3][12][13][14][15]
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reference Standard: "this compound" of known purity.
-
Reagents: HPLC-grade acetonitrile, methanol, and water. Analytical-grade phosphate buffer components.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.05M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 4.5 with phosphoric acid) | Provides good buffering capacity and is a common mobile phase component for benzodiazepine analysis, ensuring consistent retention times.[3] |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC, providing good elution strength for the analyte. |
| Gradient Elution | 0-5 min: 40% B; 5-15 min: 40-70% B; 15-20 min: 70% B; 20-22 min: 70-40% B; 22-25 min: 40% B | A gradient elution is proposed to ensure the separation of the impurity from the active pharmaceutical ingredient (API) and other potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency.[12] |
| Column Temperature | 35 °C | Maintaining a constant, slightly elevated column temperature enhances reproducibility and can improve peak shape.[12] |
| Detection Wavelength | 248 nm | Selected based on the UV absorbance maxima of related benzodiazepine structures, offering good sensitivity.[3] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload.[12] |
Preparation of Solutions
a. Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the "this compound" reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and Mobile Phase B).
b. Calibration Standards:
Prepare a series of at least five calibration standards by serial dilution of the stock solution. The concentration range should be justified based on the intended purpose of the method. For an impurity, a typical range would be from the reporting threshold (e.g., 0.05%) to 120% of the specified limit (e.g., if the limit is 0.2%, the range should cover up to 0.24%).
| Standard Level | Concentration (% of a nominal 1 mg/mL API solution) | Example Concentration (µg/mL) |
| 1 | 0.05% (Reporting Threshold) | 0.5 |
| 2 | 0.10% | 1.0 |
| 3 | 0.15% (Specification Limit) | 1.5 |
| 4 | 0.20% | 2.0 |
| 5 | 0.24% (120% of Specification) | 2.4 |
Data Collection and Analysis
-
Inject each calibration standard in triplicate.
-
Record the peak area for "this compound" in each chromatogram.
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis on the data.
Evaluating Linearity and Defining the Range
The following parameters should be evaluated to confirm the linearity of the method:
-
Correlation Coefficient (r²): This value should be greater than or equal to 0.999.
-
Y-intercept: The y-intercept of the regression line should be close to zero. A statistical analysis of the y-intercept can be performed to assess its significance.
-
Visual Inspection: A visual inspection of the calibration curve should confirm a linear relationship between peak area and concentration.
The range of the method is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples at the extremes of the defined concentration levels.
Comparison with Alternative Methods
While HPLC with UV detection is the most common and robust method for the analysis of pharmaceutical impurities, other techniques could be considered as alternatives or for orthogonal testing.
| Method | Advantages | Disadvantages |
| HPLC-UV (Proposed Method) | Robust, reproducible, widely available, and cost-effective. | May lack the specificity to resolve co-eluting impurities without thorough method development. |
| Ultra-High-Performance Liquid Chromatography (UHPLC)-UV | Faster analysis times and higher resolution compared to conventional HPLC. | Requires specialized instrumentation capable of handling higher pressures. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides mass information, offering higher specificity and aiding in impurity identification. | More expensive instrumentation and can be more complex to operate and maintain. |
Conclusion
This guide provides a comprehensive framework for establishing the linearity and range of an HPLC assay for "this compound." By adhering to the principles of scientific integrity and regulatory guidelines, researchers can develop and validate a reliable analytical method that is fit for its intended purpose. The detailed experimental protocol serves as a practical starting point, which can be further optimized based on specific laboratory conditions and instrumentation.
References
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
EMA. (2006). Impurities in New Drug Products Q3B(R2). Retrieved from [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
OFNI Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2019). RP-HPLC Method development and Validation for Rapid estimation of Diazepam in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
USP. (n.d.). <1225> Validation of Compendial Procedures. Retrieved from [Link]
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ResearchGate. (2023). Eco-friendly RP-HPLC method for determination of diazepam in coated tablet. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Determination of Diazepam on Newcrom R1 Column. Retrieved from [Link]
-
SAS Publishers. (n.d.). Development of HPLC Methods in Identification and Quantification of Some Benzodiazepines (Diazepam, Oxazepam, Clonazepam). Retrieved from [Link]
-
PMDA. (n.d.). ICH Harmonised Tripartite Guideline - Impurities in New Drug Products. Retrieved from [Link]
-
PMC. (2011). RP-HPLC Estimation of Imipramine Hydrochloride and Diazepam in Tablets. Retrieved from [Link]
-
USP-NF. (n.d.). <1225> Validation of Compendial Procedures. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
ResearchGate. (2015). FDA issues revised guidance for analytical method validation. Retrieved from [Link]
-
Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]
-
MCA The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]
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- 15. HPLC Determination of Diazepam on Newcrom R1 Column | SIELC Technologies [sielc.com]
Comparative Guide: Forced Degradation Behavior of Diazepam and Its Impurities
This guide outlines the comparative forced degradation behavior of Diazepam and its primary impurities. It is designed for researchers requiring a mechanistic understanding of stability profiles to optimize analytical methods and formulation strategies.
Executive Summary
Diazepam (7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one) exhibits distinct degradation pathways governed by the lability of its 1,4-diazepine ring. While the parent molecule is relatively stable under oxidative stress, it demonstrates significant sensitivity to acidic hydrolysis and photolysis.
This guide compares the degradation kinetics and mechanisms of Diazepam against its major impurities: Nordazepam (Impurity A), MACB (Impurity D/Benzophenone), and Temazepam . Understanding these differences is critical, as the "impurity of an impurity" (secondary degradation) often complicates mass balance calculations in stability-indicating methods (SIM).
Impurity Architecture & Chemical Identity
To ensure precision, we utilize chemical names alongside European Pharmacopoeia (EP) designations, as pharmacopeial codes can vary.
| Common Name | EP Impurity | Chemical Structure Description | Origin |
| Nordazepam | A | 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | Active Metabolite / Photoproduct |
| MACB | D | 2-Methylamino-5-chlorobenzophenone | Acid Hydrolysis Product |
| ACB | (Unspecified) | 2-Amino-5-chlorobenzophenone | Acid Hydrolysis of Nordazepam |
| Temazepam | B (Related) | 7-chloro-1-methyl-5-phenyl-3-hydroxy-1,4-benzodiazepin-2-one | Oxidative Metabolite |
| Quinazolinone | C | 6-chloro-1-methyl-4-phenylquinazolin-2(1H)-one | Rearrangement Product |
Experimental Methodology: Self-Validating Protocols
Expert Insight: A robust forced degradation study must achieve 5–20% degradation to identify relevant degradants without inducing unrealistic secondary catabolism. The following protocol ensures specificity and mass balance.
Stress Conditions & Rationale[2]
| Stress Type | Conditions | Mechanistic Target | Acceptance Criteria |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 2–24 hrs | Azomethine bond (C4=N5) cleavage; Amide hydrolysis. | Formation of MACB (Yellowing of solution). |
| Base Hydrolysis | 0.1 N NaOH, RT to 60°C | Ring opening (reversible) vs. irreversible cleavage. | Monitor for reversible intermediates. |
| Oxidation | 3% H₂O₂ at RT, 6 hrs | N-oxide formation (N4 position). | Check for N-oxide peak (often elutes early). |
| Photolysis | 1.2 million lux hours (ICH Q1B) | De-methylation (Nordazepam formation) & Ring contraction. | Comparison of Dark Control vs. Exposed. |
Stability-Indicating HPLC Protocol
This method separates the parent from the highly non-polar benzophenones and polar hydrolytic fragments.
-
Column: C18 (e.g., 250 mm × 4.6 mm, 5 µm), end-capped to reduce tailing of basic amines.
-
Mobile Phase:
-
Solvent A: 20 mM Potassium Phosphate Buffer (pH 3.5).
-
Solvent B: Acetonitrile:Methanol (60:40).
-
Gradient: 30% B to 80% B over 25 mins.
-
-
Detection: 254 nm (Universal for aromatic rings) and 230 nm (High sensitivity for benzophenones).
-
Flow Rate: 1.0 mL/min.
Comparative Degradation Behavior[2][3]
Hydrolytic Stability: Diazepam vs. Nordazepam
Both molecules share the 1,4-benzodiazepine core, but the N1-methyl group in Diazepam provides steric and electronic modulation.
-
Diazepam: Under acidic conditions (pH < 3), the 4,5-azomethine bond protonates, facilitating water attack. This leads to ring opening, releasing Glycine and forming MACB (2-Methylamino-5-chlorobenzophenone).
-
Nordazepam: Lacking the N-methyl group, Nordazepam is less stable in aqueous acid than Diazepam. It hydrolyzes rapidly to ACB (2-Amino-5-chlorobenzophenone).
-
Key Observation: In a comparative study at pH 3, Nordazepam showed ~20% degradation over 12 days, whereas Diazepam remained <1% degraded. This implies that any Nordazepam present as an impurity will disappear faster than the parent drug in acidic formulations, potentially leading to an underestimation of initial impurity levels.
-
Stability of the Degradants (Secondary Degradation)
A common oversight is assuming the primary degradant (MACB) is the endpoint.
-
MACB Behavior: While generally stable in mild acid, prolonged exposure to strong acid and heat causes cyclization to Acridinones (e.g., 2,4-dichloro-10-methylacridin-9(10H)-one). This is a "degradation of the degradant" pathway.
-
Quinazolinone Formation: Under basic conditions or specific thermal stress, the open-ring intermediate of Diazepam can re-close to form a 6-membered Quinazolinone ring (Impurity C) rather than the 7-membered diazepine ring. This is an irreversible rearrangement.
Photolytic Sensitivity[4]
-
Diazepam: Photolabile.[1] Exposure to UV light primarily causes N-demethylation to form Nordazepam . Further irradiation leads to ring contraction products (isoindole derivatives).
-
Nordazepam: Also photolabile, but degrades into different terminal species (e.g., hydroxylated benzophenones) compared to Diazepam.
-
MACB: The benzophenone structure is a known photo-initiator. While it absorbs UV strongly, it is relatively photostable compared to the strained diazepine ring, often accumulating as the terminal UV product.
Mechanistic Pathways (Visualization)
The following diagram illustrates the divergent pathways for Diazepam and Nordazepam under stress.
Caption: Mechanistic degradation map showing the parallel hydrolysis of Diazepam and Nordazepam to their respective benzophenones (MACB and ACB), and the secondary degradation of MACB to Acridinones.
Data Summary: Comparative Stability Profile
| Attribute | Diazepam (Parent) | Nordazepam (Impurity A) | MACB (Impurity D) |
| Acid Stability (pH 3) | Moderate (t½ ~ hours/days) | Low (Degrades faster than parent) | High (Stable endpoint, unless extreme) |
| Base Stability | Low (Reversible ring opening) | Low | High |
| Photostability | Low (Forms Nordazepam) | Low | Moderate |
| Oxidative Stability | High (Resistant) | High | High |
| Major Degradant | MACB | ACB | Acridinones (Extreme stress only) |
Conclusion
The forced degradation behavior of Diazepam impurities reveals a critical insight for analytical development: Nordazepam is significantly more acid-labile than Diazepam. In acidic formulations or during acidic extraction procedures, Nordazepam impurities may degrade into ACB before they can be quantified, leading to false-negative impurity results. Conversely, MACB serves as a robust marker for total hydrolytic degradation due to its relative stability.
References
-
Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573-577.
-
Nudelman, N. S., & de Waisbaum, R. G. (1995). Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone. Journal of Pharmaceutical Sciences, 84(2), 208-211.
-
Hultgren, J., et al. (2018). Acidic transformation of nordiazepam can affect recovery estimate during trace analysis. Journal of Pharmaceutical and Biomedical Analysis, 167, 1-6.
-
Tolić Čop, K., et al. (2025). Diazepam Photocatalytic Degradation: Differences in Degradation Products and Reaction Kinetics.[2] MDPI Processes.
-
European Pharmacopoeia (Ph. Eur.) . Diazepam Monograph 0022.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
